Dracorhodin perchlorate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-methoxy-6-methyl-2-phenylchromenylium-7-ol;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3.ClHO4/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12;2-1(3,4)5/h3-10H,1-2H3;(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTYZFUODYMZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)[O+]=C(C=C2)C3=CC=CC=C3)OC.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Dracorhodin Perchlorate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring dracorhodin found in "Dragon's Blood" resin, has garnered significant attention in biomedical research for its diverse pharmacological activities, including the promotion of wound healing. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound for research purposes. Detailed experimental protocols, data presentation in structured tables, and visualizations of key signaling pathways and workflows are included to facilitate its practical application in a laboratory setting.
Introduction
Dracorhodin is a flavylium salt, a class of organic compounds responsible for the vibrant colors of many flowers and fruits. Its synthetic perchlorate salt, this compound (7-hydroxy-5-methoxy-6-methyl-2-phenyl-1-chromen-1-ylium perchlorate), offers enhanced stability, making it more suitable for research and potential therapeutic development.[1] Numerous studies have highlighted its role in accelerating wound healing by modulating various signaling pathways.[2] This guide will detail the chemical synthesis, purification, and relevant biological pathways associated with this compound.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through an acid-catalyzed condensation reaction, a common method for the preparation of flavylium salts. The core of this synthesis involves the reaction between a substituted 2'-hydroxyacetophenone and a benzaldehyde derivative.
2.1. Proposed Synthetic Pathway
The logical synthetic route to this compound involves the condensation of 2'-hydroxy-4'-methoxy-3'-methylacetophenone (for the A-ring) and benzaldehyde (for the B-ring) in the presence of a strong acid catalyst, followed by precipitation with perchloric acid.
Caption: Proposed synthesis of this compound.
2.2. Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common methods for flavylium salt synthesis. Researchers should optimize conditions as necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 2'-hydroxy-4'-methoxy-3'-methylacetophenone and benzaldehyde in a suitable solvent such as glacial acetic acid or absolute ethanol.
-
Acid Catalysis: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid or anhydrous hydrogen chloride gas bubbled through the solution) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Formation of the Perchlorate Salt: After cooling to room temperature, slowly add a 70% perchloric acid solution dropwise while stirring. The this compound will precipitate out of the solution.
-
Isolation of Crude Product: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether to remove unreacted starting materials and byproducts, and then air-dry.
Purification of this compound
The crude this compound can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for research applications (typically ≥98%).
3.1. Recrystallization
3.1.1. Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent system in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of methanol and a small amount of hydrochloric acid is often a good starting point for flavylium salts.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If the solution is highly colored with impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For achieving very high purity, preparative HPLC is the method of choice. The following protocol is based on analytical conditions reported for dracorhodin and can be scaled up for preparative purposes.[3]
3.2.1. Experimental Protocol: Preparative HPLC
Caption: Workflow for the purification of this compound by preparative HPLC.
3.2.2. Quantitative Data: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm i.d. (example, scalable) |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized based on analytical separation (e.g., 5-95% B over 30 min) |
| Flow Rate | 15-20 mL/min (scalable) |
| Detection | UV-Vis at ~275 nm |
| Injection Volume | Dependent on sample concentration and column capacity |
Purity Assessment
The purity of the synthesized and purified this compound should be assessed to ensure it is suitable for research.
4.1. Analytical High-Performance Liquid Chromatography (HPLC)
Analytical HPLC is a standard method to determine the purity of the final product.
4.2. Quantitative Data: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 5 µm, 250 x 4.6 mm i.d. |
| Mobile Phase A | 1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 37% B; 20-21 min, 37-45% B; 21-71 min, 45-95% B[3] |
| Flow Rate | 0.8 mL/min[3] |
| Detection | UV-Vis at 275 nm[3] |
| Purity of Standard | ≥98%[4] |
Signaling Pathways Modulated by this compound
This compound has been shown to promote wound healing by influencing several key signaling pathways in keratinocytes and other skin cells.[2]
5.1. Key Signaling Pathways in Wound Healing
Caption: Signaling pathways activated by this compound in wound healing.
This compound has been found to significantly increase the protein expression levels of β-catenin and activate the phosphorylation of AKT, ERK, and p38 MAPK in human keratinocytes.[2] This concerted activation of multiple signaling cascades promotes cell migration, a critical step in the wound closure process.
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound for research applications. The outlined protocols, based on established chemical principles for flavylium salts, offer a starting point for laboratory synthesis. The detailed information on purification and purity assessment ensures the acquisition of high-quality material suitable for biological and pharmacological studies. The visualization of the key signaling pathways involved in its wound-healing properties provides a biological context for its use in drug discovery and development. Researchers are encouraged to adapt and optimize these methods to suit their specific laboratory conditions and research goals.
References
Dracorhodin Perchlorate: A Technical Guide to Solubility and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of dracorhodin perchlorate, a synthetic analog of the naturally occurring red pigment dracorhodin. Furthermore, it delves into the compound's mechanisms of action by visualizing its influence on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Solubility Profile of this compound
The solubility of a compound is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. This compound exhibits varying degrees of solubility in common organic solvents. The available quantitative data is summarized in the table below.
| Solvent | Solubility | Molar Concentration (approx.) |
| Dimethyl Sulfoxide (DMSO) | 30 - 100 mg/mL[1][2][3] | 81.8 - 272.7 mM |
| Dimethylformamide (DMF) | 30 mg/mL[1][2] | 81.8 mM |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL[1][2] | 0.54 mM |
Note: The molecular weight of this compound is 366.75 g/mol .[4][5] The molar concentration is an approximation based on this value. It is important to note that in some studies, this compound was dissolved in DMSO to prepare a stock solution for cell culture experiments.[6]
Experimental Protocols for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, the following represents a generalized methodology based on standard practices in the pharmaceutical sciences. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (crystalline solid, purity ≥98%)[1]
-
Selected solvent (e.g., DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Supersaturated Solutions: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. This ensures that a solid phase remains in equilibrium with the solvent.
-
Equilibration: The vials are placed in a constant temperature bath, typically at 25°C or 37°C, and agitated using an orbital shaker or rotator. The agitation should be sufficient to keep the solid particles suspended. The equilibration time is critical and is generally continued until no further change in the concentration of the dissolved solid is observed, often for 24 to 72 hours.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow for the sedimentation of the excess solid. To ensure complete removal of undissolved particles, the supernatant is then centrifuged at a high speed.
-
Sample Collection and Dilution: A clear aliquot of the supernatant is carefully removed using a syringe and immediately filtered through a syringe filter to remove any remaining microscopic particles. The filtrate is then diluted with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve is used for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.
Cellular Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by modulating several key intracellular signaling pathways, particularly in the contexts of wound healing and cancer.
Wound Healing Cascade
In the process of wound healing, this compound has been found to promote the migration of keratinocytes by activating multiple signaling pathways.[7][8][9][10]
Caption: this compound-Mediated Wound Healing Signaling.
Pro-Apoptotic Signaling in Cancer Cells
This compound has demonstrated pro-apoptotic (cell death-inducing) effects in various cancer cell lines.[1][11] This is achieved through the activation of caspases and the generation of reactive oxygen species (ROS).
Caption: Pro-Apoptotic Signaling Pathway of this compound.
Experimental Workflow for Assessing Cellular Effects
A typical experimental workflow to investigate the cellular effects of this compound, such as its impact on cell viability and signaling pathways, is outlined below.
Caption: General Experimental Workflow for Cellular Studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. xcessbio.com [xcessbio.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. This compound | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
- 10. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Stability of Dracorhodin Perchlorate in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring anthocyanin dracorhodin, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include promoting wound healing and inducing apoptosis in cancer cells. As with any compound intended for pharmaceutical development, a thorough understanding of its stability in aqueous solutions is paramount for formulation design, determining shelf-life, and ensuring consistent biological activity.
Physicochemical Properties and General Stability
Dracorhodin itself is known to be relatively unstable, susceptible to reduction. The perchlorate salt form is utilized to enhance its stability. Dracorhodin's structure is pH-sensitive, existing in different forms depending on the pH of the solution, which inherently affects its stability and biological activity.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL |
Data sourced from commercially available product information.
Experimental Protocols for Stability Assessment
In the absence of specific published stability studies for this compound, this section outlines a standard experimental approach for determining its stability in aqueous solutions, based on established pharmaceutical guidelines (e.g., ICH Q1A(R2)).
Materials and Equipment
-
This compound reference standard
-
High-purity water (Milli-Q or equivalent)
-
Buffer salts (e.g., phosphate, citrate, borate) for preparing aqueous solutions at various pH levels
-
Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
HPLC column suitable for the analysis of flavonoids (e.g., C18)
-
pH meter
-
Temperature-controlled stability chambers or incubators
-
Mass spectrometer (for identification of degradation products)
Preparation of Aqueous Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent in which it is highly soluble and stable (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution with aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, and 12) to a final concentration suitable for HPLC analysis. The final concentration of the organic solvent from the stock solution should be kept to a minimum (typically <1%) to avoid influencing the stability in the aqueous medium.
Stability Study Design (Forced Degradation)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
-
Acidic and Basic Hydrolysis:
-
Incubate the this compound solutions at different pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at a set temperature (e.g., 60°C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw aliquots at different time intervals.
-
-
Thermal Degradation:
-
Store the this compound solutions (at different pH values) in temperature-controlled chambers at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Collect samples at specified time points.
-
-
Photostability:
-
Expose the this compound solutions to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).
-
A control sample should be protected from light.
-
Analyze the samples after a defined exposure period.
-
Analytical Method: Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products.
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. A PDA detector is advantageous for assessing peak purity.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Analysis
-
Degradation Kinetics: The percentage of this compound remaining at each time point is calculated. The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration or log of concentration against time. The degradation rate constant (k) and half-life (t₁/₂) can then be calculated.
-
Arrhenius Equation: The effect of temperature on the degradation rate can be evaluated using the Arrhenius equation to determine the activation energy.
-
Degradation Product Identification: Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, providing insights into the degradation pathways.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways.
Wound Healing Signaling Pathway
This compound has been shown to promote wound healing by influencing the proliferation and migration of keratinocytes and fibroblasts. This is achieved through the activation of multiple signaling pathways, including the β-catenin, ERK/p38, and AKT pathways[1][2].
Caption: this compound Wound Healing Signaling Pathway.
Apoptosis Signaling Pathway
In various cancer cell lines, this compound has been demonstrated to induce apoptosis through pathways involving the tumor suppressor protein p53, the activation of caspases, and the mitogen-activated protein kinase (MAPK) signaling cascade, specifically p38 and JNK[3].
Caption: this compound Apoptosis Signaling Pathway.
Conclusion
While this compound holds considerable promise as a therapeutic agent, a comprehensive understanding of its stability in aqueous solutions is crucial for its successful development. This guide has outlined the necessary experimental framework for conducting a thorough stability assessment, including forced degradation studies and the development of a stability-indicating HPLC method. Although specific quantitative stability data for this compound is currently lacking in the literature, the provided protocols offer a robust starting point for researchers. The elucidation of its signaling pathways in wound healing and apoptosis further underscores the importance of ensuring its stability to maintain its potent biological activities. Future research focused on the systematic evaluation of this compound's stability will be invaluable for its translation from a promising compound to a viable therapeutic.
References
- 1. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Red Elixir: A Technical Guide to the Natural Sources and Extraction of Dracorhodin from "Dragon's Blood"
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Dragon's blood" is a deep red resin with a long history of use in traditional medicine across various cultures. Its therapeutic properties are attributed to a rich phytochemical profile, with the flavylium pigment dracorhodin emerging as a compound of significant pharmacological interest. This technical guide provides an in-depth exploration of the natural botanical sources of "Dragon's blood," focusing on the genera Dracaena and Daemonorops as primary sources of dracorhodin. It details the methodologies for the extraction and isolation of dracorhodin and presents a comparative analysis of its concentration in various sources. Furthermore, this guide elucidates the molecular mechanisms of dracorhodin, visualizing its interaction with key signaling pathways implicated in inflammation and cell proliferation.
Natural Sources of "Dragon's Blood"
"Dragon's blood" is not derived from a single plant species but is a resinous exudate obtained from a variety of plants belonging to four main genera: Dracaena, Daemonorops, Croton, and Pterocarpus.[1][2] The chemical composition of the resin, and consequently its dracorhodin content, varies significantly depending on the botanical source.
Table 1: Principal Botanical Sources of "Dragon's Blood" and Dracorhodin Content
| Genus | Key Species | Common Name of Resin | Geographic Origin | Part Used | Dracorhodin Content (%) |
| Daemonorops | Daemonorops draco | Jernang, Indonesian Dragon's Blood | Southeast Asia (Indonesia, Malaysia) | Fruit resin | 1.0 - 6.6[3][4] |
| Calamus ruber | Dragon's Blood | Southeast Asia | Fruit barks | Up to 4.34[5] | |
| Dracaena | Dracaena draco | Canary Islands Dragon's Blood | Canary Islands, Madeira, Cape Verde | Stem resin | Not consistently high |
| Dracaena cinnabari | Socotran Dragon's Blood | Socotra Archipelago (Yemen) | Stem resin | Not consistently high | |
| Dracaena cochinchinensis | Chinese Dragon's Blood | China, Vietnam, Laos | Stem resin | Variable | |
| Dracaena cambodiana | Cambodian Dragon's Blood | Cambodia, China | Stem resin | Contains flavonoids, dracorhodin content not specified[6][7] | |
| Croton | Croton lechleri | Sangre de Drago | South America (Amazon) | Bark latex | Dracorhodin not a major component[8][9] |
| Croton draco | Sangre de Drago | Mexico, Central America | Bark latex | Dracorhodin not a major component[10] | |
| Pterocarpus | Pterocarpus officinalis | West Indian Dragon's Blood | Caribbean, Central and South America | Bark resin | Dracorhodin not a major component[11] |
-
Daemonorops : This genus of rattan palms, particularly Daemonorops draco, is the most significant commercial source of "Dragon's blood" and a primary source of dracorhodin.[12] The resin is collected from the unripe fruits.[1] Studies have reported dracorhodin content in Daemonorops draco resin to be in the range of 1.0% to 6.6%.[3][4]
-
Dracaena : Several species of Dracaena, often referred to as "dragon trees," produce a red resin from their trunks and branches. While historically significant, the dracorhodin content in Dracaena species appears to be more variable and often lower than in Daemonorops.
-
Croton : The latex of Croton species, known as "Sangre de Drago," is widely used in traditional medicine in South America.[9][13] However, phytochemical analyses indicate that the main active constituents are proanthocyanidins and the alkaloid taspine, with dracorhodin not being a major or consistently reported component.[8][9]
-
Pterocarpus : The red exudate from Pterocarpus officinalis is also referred to as "Dragon's blood."[11] Similar to Croton, the available literature does not indicate that dracorhodin is a significant constituent of this resin.
Extraction and Isolation of Dracorhodin
The extraction of dracorhodin from its natural sources, primarily Daemonorops resin, involves several stages aimed at isolating the compound with high purity. The following protocols are based on established methodologies.
General Extraction Workflow
The overall process for obtaining purified dracorhodin can be summarized in the following workflow:
Detailed Experimental Protocol: Extraction from Daemonorops draco Resin
This protocol is adapted from methodologies employing solvent extraction followed by high-speed counter-current chromatography (HSCCC) for purification.[3]
Materials and Reagents:
-
"Dragon's blood" resin from Daemonorops draco
-
95% Ethanol
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Methanol (analytical grade)
-
Deionized water
-
Rotary evaporator
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Preparation of Crude Extract:
-
Grind the dried "Dragon's blood" resin into a fine powder.
-
Reflux a known quantity of the powdered resin (e.g., 50 g) with 95% ethanol (e.g., 250 mL) for 1.5 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude ethanol extract.[3]
-
-
Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water in a 2:3:2:3 (v/v/v/v) ratio.[3] Equilibrate the solvent mixture in a separatory funnel and separate the two phases (upper and lower).
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (the upper phase of the solvent system).
-
Rotate the column at an appropriate speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower phase of the solvent system) into the column at a specific flow rate.
-
-
Sample Injection and Fraction Collection:
-
Dissolve a known amount of the crude extract (e.g., 100 mg) in a mixture of the upper and lower phases of the solvent system.
-
Inject the sample solution into the HSCCC system.
-
Collect fractions at regular intervals.
-
-
Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing dracorhodin.
-
-
Purity Assessment:
-
Pool the dracorhodin-containing fractions and evaporate the solvent.
-
Analyze the purity of the isolated dracorhodin using HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. A purity of over 98% can be achieved with this method.[3]
-
Signaling Pathways Modulated by Dracorhodin
Dracorhodin, often in its more stable perchlorate salt form, has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.
Anti-Inflammatory and Wound Healing Pathways
a) TLR4/MyD88/NF-κB Signaling Pathway:
Dracorhodin perchlorate has been demonstrated to promote wound healing in diabetic rats by regulating the Toll-like receptor 4 (TLR4) pathway and associated inflammatory factors.[14] It inhibits the expression of key components of this pathway, including TLR4, MyD88, IRAK1, and TRAF6, leading to a downstream reduction in the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines.[14][15]
b) β-catenin, ERK/p38, and AKT Signaling Pathways:
This compound has been found to enhance wound healing by promoting the migration of human keratinocytes.[12][16] This effect is mediated through the upregulation of β-catenin and the activation (phosphorylation) of key kinases in the ERK, p38 MAPK, and AKT signaling pathways.[12][16]
Anticancer Signaling Pathways
a) PI3K/Akt and NF-κB Signaling Pathways:
In the context of cancer, this compound has been shown to induce apoptosis in human gastric tumor cells by inhibiting the PI3K/Akt and NF-κB signaling pathways.[14] This inhibition leads to a decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[14]
b) JAK2/STAT3 and AKT/FOXO3a Signaling Pathways:
This compound has demonstrated anticancer activity in human esophageal squamous cell carcinoma by inhibiting the JAK2/STAT3 and AKT/FOXO3a signaling pathways.[17] This inhibition leads to cell cycle arrest and apoptosis. Specifically, it decreases the phosphorylation of JAK2, STAT3, AKT, and FOXO3a.[17]
Conclusion and Future Directions
Dracorhodin, predominantly sourced from the resin of Daemonorops species, stands out as a promising natural compound with multifaceted pharmacological activities. The extraction and purification methodologies, particularly those employing chromatographic techniques, have enabled the isolation of high-purity dracorhodin for research and potential therapeutic development. Its ability to modulate key signaling pathways involved in inflammation, wound healing, and cancer underscores its potential as a lead compound for drug discovery.
Future research should focus on several key areas:
-
Standardization of "Dragon's Blood" Extracts: Given the variability in dracorhodin content across different botanical sources, there is a need to develop standardized extracts with defined concentrations of dracorhodin and other bioactive compounds.
-
Exploration of Other Botanical Sources: While Daemonorops is a rich source, further investigation into the dracorhodin content and overall phytochemical profile of other "Dragon's blood" producing species is warranted.
-
In-depth Mechanistic Studies: While several signaling pathways have been identified, a more detailed understanding of the direct molecular targets of dracorhodin and the downstream consequences of its interactions is necessary.
-
Clinical Evaluation: Preclinical findings on the anti-inflammatory, wound healing, and anticancer properties of dracorhodin need to be validated through well-designed clinical trials to establish its safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Single-step purification of dracorhodin from dragon's blood resin of Daemonorops draco using high-speed counter-current chromatography combined with pH modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoglycemic effects of dracorhodin and dragon blood crude extract from Daemonorops draco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. krepublishers.com [krepublishers.com]
- 6. Cytotoxic and antibacterial flavonoids from dragon's blood of Dracaena cambodiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Minor Secondary Metabolites from the Latex of Croton lechleri (Muell-Arg) and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Phytochemistry and Recent Pharmacology of Dragon's Blood (Croton lechleri), a Multifunctional Ethnomedicinal Resource from the Amazon Forest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tropicalstudies.org [tropicalstudies.org]
- 11. smgrowers.com [smgrowers.com]
- 12. Dracorhodin: A potential marker compound for detecting the presence of dragon’s blood resin from Daemonorops originated from Indonesia | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound induces apoptosis and G2/M cell cycle arrest in human esophageal squamous cell carcinoma through inhibition of the JAK2/STAT3 and AKT/FOXO3a pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Dracorhodin Perchlorate's Effect on the PI3K/Akt Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dracorhodin perchlorate (DP), a synthetic analogue of the naturally occurring anthocyanin dracorhodin, has demonstrated significant, yet context-dependent, effects on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of numerous cellular processes, including proliferation, survival, apoptosis, and migration. In cancer cells, this compound predominantly acts as an inhibitor of the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. Conversely, in non-cancerous cells such as keratinocytes and fibroblasts, it can activate this same pathway to promote cell migration and wound healing. This dual activity underscores its potential as a multifaceted therapeutic agent. This document provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the interaction between this compound and the PI3K/Akt pathway.
The Dual Role of this compound on the PI3K/Akt Pathway
Inhibition of PI3K/Akt Signaling in Cancer Cells
In various cancer cell lines, this compound has been shown to suppress the PI3K/Akt signaling cascade.[1] This inhibition is a key mechanism for its anti-tumor effects. By blocking the phosphorylation and subsequent activation of Akt, this compound prevents the downstream signaling that typically promotes cell survival and proliferation.[1] The consequences of this inhibition include the upregulation of pro-apoptotic proteins and the suppression of anti-apoptotic factors.[1][2]
Specifically, studies in human gastric adenocarcinoma SGC-7901 cells show that this compound significantly suppresses the IGF-1-induced phosphorylation of Akt.[1] This action contributes to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, ultimately leading to apoptosis.[1] Furthermore, the inhibition of the PI3K/Akt pathway by this compound appears to work in concert with the upregulation of the tumor suppressor p53, creating a synergistic effect that enhances cancer cell death.[1] In human melanoma A375-S2 cells, the use of a PI3K inhibitor, wortmannin, was shown to rescue the viability loss induced by this compound, confirming the pathway's involvement in its cytotoxic effects.[3]
Activation of PI3K/Akt Signaling in Wound Healing
In contrast to its effects on cancer cells, this compound promotes the activation of the PI3K/Akt pathway in fibroblasts and human HaCaT keratinocytes.[4][5] This activation is instrumental in its wound-healing properties. Treatment with this compound has been observed to markedly upregulate the levels of phosphorylated Akt (p-Akt) in a dose-dependent manner.[4] This activation of the PI3K/Akt/mTOR pathway, often initiated by the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), stimulates fibroblast proliferation and keratinocyte migration, which are crucial processes for wound closure.[5][6]
The involvement of this pathway was confirmed in studies where the PI3K/Akt inhibitor, wortmannin, successfully blocked the cell migration of keratinocytes that was induced by this compound.[4] This indicates that the pro-migration effect is directly dependent on the activation of PI3K/Akt signaling.[4]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound across various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 24 | 40.18 | [8] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 24 | ~50 | [9] |
| SK-MES-1 | Human Lung Squamous Carcinoma | 48 | ~30 | [9] |
Table 2: Pro-Apoptotic and Proliferative Effects of this compound
| Cell Line | Concentration(s) | Time (h) | Observed Effect | Reference |
| PC-3 | 10-40 µmol/L | 24 | Apoptotic rates of 8.43% to 47.71% | [8] |
| PC-3 | 20 µmol/L | - | Cell clone formation rate decreased by 86% | [8] |
| Fibroblasts | 3 µg/mL | 24 | Significantly promoted cell proliferation | [5] |
| HaCaT Keratinocytes | 1 µg/mL | 24 | Significantly promoted cell migration | [4] |
Detailed Experimental Protocols
The following sections outline the standard methodologies used to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., SK-MES-1, PC-3) in 96-well plates at a density of approximately 1x10⁴ cells/well and allow them to adhere overnight.[9]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for a specified duration (e.g., 24 or 48 hours).[9]
-
MTT Addition: Following treatment, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate at 37°C for 4 hours.[9]
-
Formazan Solubilization: Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution in a microplate reader at a wavelength of 570 nm.[9] The absorbance is directly proportional to the number of viable cells.
Western Blotting
Western blotting is a technique used to detect specific protein molecules from a mixture of proteins.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration (e.g., 1-2 µg/ml for 12h in HaCaT cells).[4] Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[11]
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.[4][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[13] β-actin is typically used as a loading control to ensure equal protein loading.[12]
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) dual staining.
-
Cell Treatment: Culture and treat cells with this compound as required by the experimental design (e.g., 10-40 µmol/L for 24h on PC-3 cells).[8]
-
Cell Harvesting: Harvest both floating and adherent cells and wash them twice with cold PBS.[14]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][14]
-
Data Acquisition: Analyze the stained cells using a flow cytometer.[8]
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound exhibits a remarkable duality in its modulation of the PI3K/Akt signaling pathway. Its ability to inhibit this crucial survival pathway in cancer cells makes it a promising candidate for anti-cancer therapies, inducing apoptosis and halting proliferation.[1][9] Conversely, its capacity to activate the same pathway in keratinocytes and fibroblasts highlights its potential in regenerative medicine, particularly for accelerating cutaneous wound healing.[4][5] This context-dependent activity warrants further investigation to fully elucidate the upstream molecular triggers that determine its inhibitory or activatory role. For drug development professionals, this compound represents a versatile scaffold that could be optimized for either potent anti-neoplastic activity or for tissue repair and regeneration applications.
References
- 1. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. This compound suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
The Role of Dracorhodin Perchlorate in NF-κB Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Its dysregulation is implicated in numerous pathological conditions, such as chronic inflammatory diseases and cancer. Dracorhodin perchlorate, a synthetic analogue of the natural red pigment dracorhodin found in "Dragon's blood" resin, has emerged as a compound of interest with potential therapeutic applications. This technical guide provides an in-depth analysis of the role of this compound in the modulation of the NF-κB signaling pathway. Drawing from the available scientific literature, this document summarizes the inhibitory effects of this compound on NF-κB activation, details relevant experimental protocols, and presents visual representations of the underlying molecular pathways and experimental workflows.
Introduction
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitory proteins of the IκB family. Upon stimulation by a diverse range of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), lipopolysaccharide (LPS), and growth factors, a signaling cascade is initiated. This cascade culminates in the phosphorylation and subsequent proteolytic degradation of IκB proteins. The degradation of IκB unmasks the nuclear localization signal on the NF-κB dimers, primarily the p50/p65 (RelA) heterodimer, allowing their translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby activating the transcription of a plethora of pro-inflammatory and pro-survival genes.
This compound has been identified as a potent inhibitor of NF-κB activation[1]. This inhibitory action appears to be a cornerstone of its anti-inflammatory and pro-apoptotic effects observed in various preclinical models[2][3]. This guide will systematically explore the mechanisms and experimental evidence for the role of this compound in NF-κB signaling.
Quantitative Data Summary
Table 1: Effect of this compound on NF-κB Transcriptional Activity
| Assay | Cell Line | Stimulus | Effect of this compound | Reference |
| NF-κBp65-EGFP Reporter | U2OS | TNF-α | Significantly inhibited NF-κB transcriptional activity. | |
| Constitutive NF-κB Activity | SGC-7901 | - | Suppressed constitutive NF-κB activation. | [3] |
| RANKL-induced NF-κB | Bone marrow macrophages | RANKL | Suppressed RANKL-activated NF-κB signaling. | [4] |
Table 2: Effect of this compound on Upstream and Downstream Mediators of NF-κB
| Target | Cell/Tissue Type | Stimulus | Effect of this compound | Reference |
| TLR4 Pathway Proteins | Diabetic Rat Wounds | Hyperglycemia | Reduced the activation of the TLR4 pathway. | [3] |
| TNF-α Expression | Diabetic Rat Wounds | Diabetes | Reduced TNF-α levels at multiple time points. | [2] |
| IL-1β Expression | Diabetic Rat Wounds | Diabetes | Reduced IL-1β levels. | [2] |
Signaling Pathways and Mechanisms of Action
This compound appears to exert its inhibitory effect on NF-κB activation through multiple points in the signaling cascade. The available evidence suggests a mechanism that involves the modulation of upstream signaling pathways, such as the Toll-like receptor 4 (TLR4) and PI3K/Akt pathways, which are known to converge on NF-κB.
The diagram below illustrates the canonical NF-κB signaling pathway and the putative points of inhibition by this compound.
References
- 1. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apopto… [ouci.dntb.gov.ua]
- 2. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits osteoclastogenesis through repressing RANKL-stimulated NFATc1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dracorhodin Perchlorate's Interaction with the TLR4 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dracorhodin perchlorate (DP), a stable salt of the natural flavonoid dracorhodin found in "Dragon's blood" resin, has demonstrated significant anti-inflammatory properties. Emerging research, particularly in the context of diabetic wound healing, has identified the Toll-like receptor 4 (TLR4) signaling pathway as a key target of DP's mechanism of action. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and the TLR4 pathway. It consolidates quantitative data from preclinical studies, outlines detailed experimental protocols for investigating this interaction, and presents visual diagrams of the signaling cascade and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to explore the therapeutic potential of this compound as a modulator of TLR4-mediated inflammation.
Introduction to this compound and the TLR4 Pathway
This compound is a synthetic, stable form of dracorhodin, a flavonoid that is a primary bioactive component of Dragon's blood, a resin used in traditional medicine for its wound-healing and hemostatic properties.[1] The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor of the innate immune system.[2] Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] In chronic conditions such as diabetic wounds, the TLR4 pathway can be pathologically overactivated, leading to persistent inflammation and impaired healing.[2] this compound has been shown to mitigate this inflammatory response by downregulating the TLR4 pathway.[1][2]
Quantitative Data: this compound's Effect on the TLR4 Pathway
The following tables summarize the quantitative data from a key study investigating the effect of this compound on the TLR4 signaling pathway in the skin tissue of diabetic rats. This data demonstrates a significant inhibitory effect of DP on the expression of key pathway components and downstream inflammatory mediators.
Table 1: Effect of this compound on the Protein Expression of TLR4 Pathway Components in Diabetic Rat Skin [1]
| Protein | Treatment Group | Day 7 (Relative Expression) | Day 14 (Relative Expression) | Day 21 (Relative Expression) |
| TLR4 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Significantly Increased |
| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| MyD88 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Significantly Increased |
| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | Significantly Decreased | |
| TRAF6 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Not Significantly Increased |
| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | No Significant Change | |
| IRAK1 | Diabetic Control (STZ) | Significantly Increased | Significantly Increased | Not Significantly Increased |
| DP-Treated Diabetic (STZ+DP) | Significantly Decreased | Significantly Decreased | No Significant Change |
Data is presented qualitatively as "Significantly Increased/Decreased" based on the findings of the source study. The study reports statistically significant differences (p < 0.05 or p < 0.01) between the DP-treated group and the diabetic control group.
Table 2: Effect of this compound on the mRNA Expression of Pro-Inflammatory Cytokines in Diabetic Rat Skin [1]
| Gene | Treatment Group | Day 7 (Relative mRNA Level) | Day 14 (Relative mRNA Level) | Day 21 (Relative mRNA Level) |
| TNF-α | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |
| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |
| IL-1β | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |
| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |
| IL-6 | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |
| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower | |
| IL-1α | Diabetic Control (STZ) | Significantly Higher | Significantly Higher | Significantly Higher |
| DP-Treated Diabetic (STZ+DP) | Significantly Lower | Significantly Lower | Significantly Lower |
Data is presented qualitatively as "Significantly Higher/Lower" based on the findings of the source study. The study reports statistically significant differences (p < 0.05) between the DP-treated group and the diabetic control group.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the interaction of this compound with the TLR4 pathway. These protocols are based on published research and are intended to serve as a guide.[1] Researchers should optimize specific conditions for their experimental setup.
Animal Model of Diabetic Wound Healing
-
Animal Model: Male Sprague-Dawley rats (170-220 g) are used. Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic model.
-
Wound Creation: Full-thickness dermal wounds are created on the dorsal side of the rats using a sterile biopsy punch.
-
Treatment: A this compound ointment (e.g., 0.2 mg/mL in a DMSO and Vaseline base) is topically applied to the wounds daily.[3] A control group receives the vehicle ointment.
-
Tissue Collection: Skin tissue from the wound site is collected at various time points (e.g., 7, 14, and 21 days) for subsequent analysis.
Western Blot Analysis of TLR4 Pathway Proteins
This protocol details the steps for assessing the protein expression levels of TLR4, MyD88, TRAF6, and IRAK1.
-
Protein Extraction:
-
Excise skin tissue from the wound area and homogenize in RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 30-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TLR4, MyD88, TRAF6, IRAK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Specific antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Cytokines
This protocol outlines the measurement of mRNA expression levels of TNF-α, IL-1β, IL-6, and IL-1α.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the skin tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) primers.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (see Table 3), and a SYBR Green-based qPCR master mix.
-
Perform the qRT-PCR using a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Specific annealing temperatures and extension times should be optimized for each primer pair.
-
Include a melting curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Table 3: Primer Sequences for Rat qRT-PCR [2]
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| TNF-α | TGGGCTCCCTCTCATCAGTTCC | GCTCCTCCGCTTGGTGGTTTG |
| IL-6 | GAGACTTCCAGCCAGTTGCC | ACTGGTCTGTTGTGGGTGGTA |
| IL-1β | ACAGCAGCATCTCGACAAGAGC | CCACGGGCAAGACATAGGTAGC |
| IL-1α | GGAGAGCCGGGTGGTGGTG | GGTGCTGATCTGGGTTGGATGG |
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate the TLR4 signaling pathway, the inhibitory effect of this compound, and the experimental workflow for its investigation.
References
The Pro-Apoptotic Potential of Dracorhodin Perchlorate: A Technical Guide for Cancer Researchers
An In-depth Examination of the Molecular Mechanisms and Methodologies for Studying Dracorhodin Perchlorate-Induced Apoptosis in Tumor Cell Lines.
Introduction
This compound, a synthetic analogue of the naturally occurring anthocyanin red pigment dracorhodin, has emerged as a promising anti-cancer agent.[1] A growing body of evidence demonstrates its potent pro-apoptotic effects across a diverse range of human tumor cell lines. This technical guide provides a comprehensive overview of the cytotoxic and pro-apoptotic activities of this compound, with a focus on the underlying molecular mechanisms. It is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved in this compound-induced cancer cell death.
Quantitative Analysis of this compound's Cytotoxic and Pro-Apoptotic Effects
The efficacy of this compound (DP) in inhibiting cell growth and inducing apoptosis has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50), apoptosis rates, and effects on mitochondrial membrane potential (MMP) as reported in the literature.
Table 1: IC50 Values of this compound in Tumor Cell Lines
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) | Reference |
| SK-MES-1 | Lung Squamous Carcinoma | 24 | ~50 | [2] |
| 48 | ~30 | [2] | ||
| MCF-7 | Breast Cancer | 24 | 57 | [3] |
| PC-3 | Prostate Cancer | 24 | 40.18 | |
| U87MG | Glioma | 48 | 40 | [1] |
| T98G | Glioma | 48 | 40 | [1] |
Table 2: Apoptosis Induction by this compound
| Cell Line | DP Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (%) | Reference |
| SK-MES-1 | 40 | 24 | 25.15 | [2] |
| 80 | 24 | 36.47 | [2] | |
| U87MG | 40 | 48 | 20.93 | [1] |
| T98G | 40 | 48 | 17.99 | [1] |
| PC-3 | 10 | 24 | 8.43 | |
| 40 | 24 | 47.71 |
Table 3: Effect of this compound on Mitochondrial Membrane Potential (MMP)
| Cell Line | DP Concentration (µM) | Treatment Duration (hours) | Reduction in MMP (%) | Reference |
| SK-MES-1 | 40 | 24 | 23.5 | [2] |
| 80 | 24 | 39.7 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the pro-apoptotic effects of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate overnight to allow for cell attachment.[2]
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24 or 48 hours). Include untreated cells as a control.
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for formazan crystal formation.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, and stain the nucleus.[7]
Protocol:
-
Cell Preparation: Seed cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Analysis of Apoptosis-Related Proteins: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, such as the Bcl-2 family members and caspases.[8]
Principle: Proteins are separated by size via gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 70 mg) on an SDS-polyacrylamide gel (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system.[10]
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic or mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins. It also inhibits the pro-survival PI3K/Akt signaling pathway.
The Mitochondrial Apoptosis Pathway
This compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[3][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[2][3] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[12] Active caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.[3]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways [medsci.org]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]
- 10. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
- 11. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Anti-inflammatory properties of Dracorhodin perchlorate
An In-depth Technical Guide on the Anti-inflammatory Properties of Dracorhodin Perchlorate
Introduction
This compound is a synthetic, stable salt of dracorhodin, a flavonoid compound isolated from "Dragon's blood," a deep red resin obtained from plants of the Dracaena and Daemonorops genera.[1][2] Traditionally, Dragon's blood has been utilized in various cultures for its medicinal properties, including its efficacy in wound healing, as an anti-diarrheal, and for its anti-inflammatory and anti-oxidant effects.[2][3] This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its molecular mechanisms, quantitative effects on inflammatory markers, and the experimental protocols used to elucidate these properties. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory response. These include the Toll-like Receptor 4 (TLR4)/NF-κB pathway, the Phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Mitogen-activated protein kinase (MAPK) cascades.
Inhibition of the TLR4/NF-κB Signaling Pathway
The Toll-like Receptor 4 (TLR4) pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS) from Gram-negative bacteria.[4] Activation of TLR4 triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activated NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and enzymes such as Cyclooxygenase-2 (COX-2).[4][5]
This compound has been shown to inhibit this pathway, thereby reducing the expression of these inflammatory mediators.[4][7] This action is particularly relevant in attenuating the inflammatory response in conditions like diabetic wound healing, where prolonged inflammation is a key pathological feature.[4][7]
Caption: this compound inhibits the TLR4/NF-κB signaling pathway.
Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK (including ERK and p38) pathways are crucial for regulating cell proliferation, migration, and survival—processes integral to wound healing.[3][8] While often associated with pro-survival signals, their balanced activation is essential for the resolution of inflammation and the transition to the proliferative phase of healing.
This compound has been observed to activate the PI3K/Akt, ERK, and p38 MAPK pathways in keratinocytes and fibroblasts.[3][8] This activation promotes cell migration and proliferation, which are essential for wound closure.[3][9] For instance, treatment of HaCaT keratinocytes with this compound significantly increased the phosphorylation of Akt, ERK, and p38.[3] Conversely, in some cancer cell lines, this compound inhibits the PI3K/Akt and NF-κB pathways, leading to apoptosis, highlighting its context-dependent activity.[10][11]
Caption: Pro-healing signaling pathways activated by this compound.
Potential Interaction with the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into active caspase-1.[12] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.[12] While direct inhibition of the NLRP3 inflammasome by this compound has not been explicitly demonstrated, its ability to significantly reduce IL-1β levels suggests a potential modulatory role.[2][4] Many natural compounds inhibit NLRP3 inflammasome activation by preventing its assembly or by blocking upstream events like potassium efflux or ROS production.[12] Given that this compound reduces key downstream products, its effect on this pathway warrants further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dragon's blood attenuates LPS-induced intestinal epithelial barrier dysfunction via upregulation of FAK-DOCK180-Rac1-WAVE2-Arp3 and downregulation of TLR4/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apopto… [ouci.dntb.gov.ua]
- 12. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Dracorhodin Perchlorate: In Vitro Cell Culture Applications and Protocols
Introduction
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring red pigment dracorhodin found in "Dragon's Blood" resin, has garnered significant interest in biomedical research.[1][2][3] This compound has demonstrated potent biological activities, primarily exhibiting pro-apoptotic effects in various cancer cell lines and promoting wound healing processes in keratinocytes.[4][5] These dual activities make this compound a compelling candidate for further investigation in oncology and regenerative medicine. This document provides detailed application notes and standardized protocols for the in vitro study of this compound in cell culture models, intended for researchers, scientists, and professionals in drug development.
Biological Activities and Mechanisms of Action
This compound's primary in vitro effects can be categorized into two main areas:
-
Anti-Cancer Activity: this compound induces apoptosis in a wide range of cancer cell lines, including melanoma, cervical, lung, breast, and prostate cancer.[4][5] The underlying mechanisms involve the activation of intrinsic and extrinsic apoptotic pathways. Key molecular events include the accumulation of p53, an increased Bax/Bcl-2 expression ratio, activation of caspases (such as caspase-3, -8, and -9), and the generation of reactive oxygen species (ROS).[6][7] Furthermore, it has been shown to modulate the activity of Mitogen-Activated Protein Kinases (MAPKs), specifically by inducing sustained phosphorylation of JNK and p38 MAPKs.[6]
-
Wound Healing Promotion: In non-cancerous cells like human keratinocytes (HaCaT), this compound has been shown to promote cell migration, a critical step in wound healing.[8][9] This effect is mediated through the activation of pro-survival and migratory signaling pathways, including the β-catenin, ERK/p38, and AKT signaling pathways.[8][9][10] Notably, at concentrations effective for promoting migration, it does not significantly impact cell proliferation.[8][9]
Quantitative Data Summary
The following tables summarize the effective concentrations and experimental conditions for this compound in various in vitro studies.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| HaCaT (Human Keratinocytes) | Cell Viability (MTT) | 0.5, 1, 2 µg/mL | 24 h | No significant change in viability. | [9][11][12] |
| HaCaT (Human Keratinocytes) | Wound Healing Assay | 1, 2 µg/mL | 12, 24 h | Promoted wound closure. | [4] |
| HaCaT (Human Keratinocytes) | Western Blot | 1, 2 µg/mL | 12 h | Increased protein levels of β-catenin, p-AKT, p-ERK, and p-p38. | [9][11] |
| SK-MES-1 (Lung Cancer) | Cell Viability / Apoptosis | 40, 80 µM | Not Specified | Decreased cell viability and induced apoptosis. | [13] |
| MCF-7 (Breast Cancer) | Apoptosis | 60 µmol/L | 24 h | Induced apoptosis and decreased mitochondrial membrane potential. | [3] |
| PC-3 (Prostate Cancer) | Apoptosis | 10-40 µmol/L | 24 h | Induced apoptosis in a dose-dependent manner. | [14] |
| SGC-7901 (Gastric Cancer) | Cell Death (PI Staining) | 100 µM | 12, 24, 36 h | Increased cell death over time. | [15] |
| Fibroblasts | Cell Viability (CCK-8) | 1.25, 2.5, 5 mg/mL | 6, 12, 24, 36 h | Increased cell viability. | [16] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines such as HaCaT.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration.
Materials:
-
6-well or 12-well cell culture plates
-
200 µL pipette tips
-
Complete cell culture medium
-
Serum-free medium
-
This compound
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow them to 90-100% confluency.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each condition and time point to quantify cell migration.
Western Blot Analysis
This protocol is for detecting changes in protein expression and phosphorylation in response to this compound treatment.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-catenin, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the specified time.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
This compound-Induced Apoptosis in Cancer Cells
This compound initiates apoptosis in cancer cells through multiple signaling cascades, primarily converging on the activation of caspases.
Caption: Apoptotic pathways activated by this compound in cancer cells.
This compound-Promoted Wound Healing in Keratinocytes
In keratinocytes, this compound stimulates signaling pathways that enhance cell migration, a key component of wound healing.
Caption: Pro-migratory signaling pathways activated by this compound.
General Experimental Workflow for In Vitro Studies
The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.
Caption: A general workflow for in vitro evaluation of this compound.
Conclusion
This compound is a versatile compound with significant potential in both cancer therapy and wound management. The protocols and data presented herein provide a foundational framework for researchers to explore its mechanisms of action and therapeutic applications in various in vitro cell culture models. Consistent and standardized methodologies are crucial for generating reproducible and comparable data, which will ultimately accelerate the translation of these promising preclinical findings.
References
- 1. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: MTT Assay for Dracorhodin Perchlorate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for assessing the cytotoxicity of Dracorhodin perchlorate using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended to guide researchers in accurately determining the cytotoxic effects of this compound on various cell lines.
Introduction
This compound, a synthetic analogue of the natural pigment dracorhodin found in "dragon's blood" resin, has garnered significant interest for its potential therapeutic properties, including anti-cancer activities.[1][2] It has been shown to inhibit the proliferation and induce apoptosis in a variety of cancer cell lines, such as those from lung, prostate, breast, and gastric cancers.[1][3][4] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5][6][7][8] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[5][6][8] The amount of formazan produced is directly proportional to the number of viable cells.
Data Presentation
The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values and observed effects.
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Observed Effects | Reference |
| SK-MES-1 | Human Lung Squamous Carcinoma | Not explicitly stated, but significant growth inhibition observed at 40 and 80 µM | Not specified | Induction of G1/G0 phase arrest and mitochondria-mediated apoptosis.[1] | [1] |
| PC-3 | Human Prostate Cancer | 40.18 µmol/L | 24 h | Inhibition of proliferation and induction of apoptosis.[4] | [4] |
| U87MG and T98G | Human Glioma | Dose-dependent inhibition from 10 to 160 µM | 24, 48, and 72 h | Cell cycle arrest at the G1 phase and induction of apoptosis.[9] | [9] |
| MCF-7 | Human Breast Cancer | Dose and time-dependent inhibition | Up to 24 h with 60 µmol/L | Induction of apoptosis through mitochondrial pathways. | [3] |
| SGC-7901 | Human Gastric Adenocarcinoma | Significant decrease in cell number at 60 and 100 µM | 48 h | Induction of apoptosis via p53 upregulation and suppression of NF-κB activation. | [10] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an MTT assay to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Target cell line(s) (e.g., SK-MES-1, PC-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer. Ensure cell viability is above 95%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 10 to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells in medium only).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization. The solution should turn a uniform purple color.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Diagram of the MTT Assay Experimental Workflow:
References
- 1. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Protein Expression After Dracorhodin Perchlorate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dracorhodin perchlorate, a synthetic analogue of the naturally occurring anthocyanin dracorhodin, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential in promoting wound healing and inducing apoptosis in various cancer cell lines.[2][3][4][5] These cellular effects are underpinned by complex signaling pathways that modulate the expression and activation of key regulatory proteins. Western blot analysis is an indispensable technique for elucidating these molecular mechanisms by enabling the detection and quantification of specific protein expression changes following this compound treatment.
These application notes provide a comprehensive guide for researchers utilizing Western blot to investigate the effects of this compound. Included are summaries of its known effects on protein expression, detailed experimental protocols for cell treatment and Western blot analysis, and visual representations of the key signaling pathways involved.
Data Presentation: Effects of this compound on Protein Expression
The following tables summarize the observed changes in protein expression in various cell types after treatment with this compound, as determined by Western blot analysis in multiple studies.
Table 1: Upregulation of Protein Expression by this compound
| Protein/Phospho-Protein | Cell Line | Observed Effect | Relevant Pathway | Reference(s) |
| p-EGFR | Fibroblasts | Time-dependent increase | EGFR/MAPK, PI3K/Akt | [6][7] |
| p-ERK1/2 | HaCaT Keratinocytes, Fibroblasts, HL-60 | Dose- and time-dependent increase | MAPK/ERK | [4][6][8][9][10] |
| p-p38 | HaCaT Keratinocytes, A375-S2, HL-60 | Increased phosphorylation | MAPK/p38 | [3][4][8][9][10] |
| p-JNK | A375-S2, HL-60 | Sustained phosphorylation | MAPK/JNK | [3][4] |
| p-Akt | HaCaT Keratinocytes, Fibroblasts | Dose- and time-dependent increase | PI3K/Akt | [6][8][9][10] |
| p-PI3K | Fibroblasts | Time-dependent increase | PI3K/Akt | [6] |
| p-mTOR | Fibroblasts | Increased phosphorylation | PI3K/Akt/mTOR | [6] |
| p-CREB | Fibroblasts | Time-dependent increase | MAPK/ERK | [6] |
| β-catenin | HaCaT Keratinocytes | Significantly increased expression | Wnt/β-catenin | [8][9][10] |
| Bax | HeLa, A375-S2, HL-60, SGC-7901 | Increased expression | Apoptosis | [2][3][4][11] |
| p53 | A375-S2, SGC-7901 | Significantly increased expression | Apoptosis, Cell Cycle | [3][11] |
| p21(WAF1) | A375-S2 | Significantly increased expression | Cell Cycle | [3] |
| VEGF | HUVECs, Rat Wound Tissue | Upregulated expression | Angiogenesis | [5][12][13] |
| EGF | Rat Wound Tissue | Facilitated expression | Wound Healing | [5] |
| Cytochrome c (cytoplasmic) | MCF-7 | Increased level in cytoplasm | Apoptosis | [1] |
| AIF (cytoplasmic) | MCF-7 | Increased level in cytoplasm | Apoptosis | [1] |
Table 2: Downregulation of Protein Expression by this compound
| Protein/Phospho-Protein | Cell Line | Observed Effect | Relevant Pathway | Reference(s) |
| Bcl-2 | HeLa, A375-S2, SGC-7901, MCF-7 | Decreased expression | Apoptosis | [1][2][3][11] |
| Bcl-XL | HeLa, HL-60, SGC-7901 | Decreased expression | Apoptosis | [2][4][11] |
| Phosphorylated Retinoblastoma | SGC-7901 | Marked decrease | Cell Cycle | [11] |
| E2F1 | SGC-7901 | Marked decrease | Cell Cycle | [11] |
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess protein expression changes induced by this compound.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HaCaT, A375-S2, SGC-7901) in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Part 2: Protein Extraction (Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice and aspirate the medium. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.[14][15]
-
Cell Scraping and Collection: Use a cell scraper to gently scrape the adherent cells off the dish in the lysis buffer. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubation and Lysis: Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.
-
Sonication (Optional): To shear DNA and reduce viscosity, sonicate the lysate briefly on ice.[14][16]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[14]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a fresh, pre-chilled tube.[14]
Part 3: Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[17]
-
Standard Curve: Prepare a standard curve using a known protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's protocol and calculate the protein concentration of each sample.
Part 4: Sample Preparation for Electrophoresis
-
Normalization: Based on the protein quantification results, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-50 µg per lane).
-
Addition of Loading Buffer: Add an appropriate volume of Laemmli sample buffer (e.g., 2x or 4x) to each normalized protein sample.[14]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14][16]
-
Final Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.
Part 5: SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load the prepared samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[14]
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Part 6: Immunoblotting
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][18]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[16][18]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16][18]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[16][18]
-
Final Washes: Repeat the washing step (step 3) to remove unbound secondary antibody.
Part 7: Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Signal Visualization: Expose the membrane to X-ray film or use a digital imaging system to capture the chemiluminescent signal.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for Western blot analysis.
Caption: this compound Signaling in Cell Proliferation and Wound Healing.
Caption: this compound-Induced Apoptotic Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. The angiogenic effect of this compound on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad.com [bio-rad.com]
- 15. Protein extraction and western blot (mouse tissues) [protocols.io]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. goldbio.com [goldbio.com]
- 18. origene.com [origene.com]
Application Notes and Protocols: In Vivo Wound Healing Model Using Dracorhodin Perchlorate in Rats
Audience: Researchers, scientists, and drug development professionals.
Application Note: Accelerating Cutaneous Wound Healing with Dracorhodin Perchlorate
This compound (DP), a stable salt of a flavonoid compound derived from "Dragon's blood" resin, has demonstrated significant potential in promoting the healing of cutaneous wounds.[1][2] In vivo studies utilizing a full-thickness excisional wound model in rats show that topical application of DP accelerates wound closure, enhances collagen deposition, and modulates the local inflammatory and growth factor environment.[1][3]
The primary mechanism of action involves the upregulation of key signaling pathways that govern cell migration, proliferation, and tissue remodeling. While much of the mechanistic work has been detailed in vitro, in vivo evidence confirms the activation of these pathways.[4][5] Specifically, DP has been shown to promote the wound healing activity of keratinocytes and fibroblasts through the β-catenin, ERK, p38 MAPK, and AKT signaling pathways.[4][6][7] Furthermore, DP treatment in rats leads to an increase in the expression of crucial growth factors like Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF), while concurrently reducing the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][3][8] In models of diabetic wound healing, DP has also been shown to regulate the TLR4 pathway.[9]
These application notes provide a detailed protocol for establishing a robust and reproducible excisional wound healing model in Wistar or Sprague-Dawley rats to evaluate the therapeutic efficacy of this compound.
Experimental Protocols
This section details the materials and methods required to create and evaluate an in vivo excisional wound healing model in rats treated with this compound.
Animal Model
-
Species: Male/Female Wistar or Sprague-Dawley (SD) rats.[1][10]
-
Weight: 220 ± 20 g.[11]
-
Housing: House animals in individual cages under standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2][12]
Preparation of this compound (DP) Ointment
-
Prepare the vehicle by mixing Dimethyl sulfoxide (DMSO) and Vaseline.[1]
-
Dissolve this compound powder in the vehicle to achieve the desired final concentrations. Common concentrations for in vivo studies include low (2.5 µg/mL), medium (5 µg/mL), and high (10 µg/mL) doses.[5] Another study has used a concentration of 0.2 mg/mL.[9]
-
Store the ointment at 4°C, protected from light.
Excisional Wound Creation Protocol
-
Anesthesia: Anesthetize the rat using an appropriate method, such as an intraperitoneal injection of a ketamine (50-75 mg/kg) and xylazine (10 mg/kg) cocktail.[10][13]
-
Hair Removal: Shave the dorsal thoracic region of the anesthetized rat. Use a chemical depilatory cream for complete hair removal, followed by cleaning the area with 70% ethanol.[10][13]
-
Wound Creation:
-
Place the animal in a prone position.
-
Use a sterile 8 mm circular biopsy punch to mark the skin.[14][15] Some protocols may use a larger punch up to 20 mm.[10][11]
-
Create one or two full-thickness excisional wounds on the dorsum, carefully removing the epidermis, dermis, and panniculus carnosus layer without damaging the underlying muscle.[1][14] If creating two wounds, ensure they are symmetrical and approximately 1.5 cm apart.[14][15]
-
Control any minor bleeding by applying gentle pressure with sterile gauze.[10]
-
Treatment and Monitoring
-
Group Allocation: Randomly divide the animals into experimental groups (n=8-10 per group):
-
Control Group: Topical application of the vehicle ointment.
-
DP Treatment Group(s): Topical application of the DP ointment at desired concentrations (e.g., low, medium, high).
-
-
Application: Apply a thin layer of the corresponding ointment to the wound bed daily or every other day.[10]
-
Macroscopic Evaluation:
-
Photograph the wounds at predetermined time points (e.g., Day 0, 3, 7, 10, 14, and 21) using a digital camera with a ruler for scale.[3][11]
-
Measure the wound area using a digital caliper or image analysis software like ImageJ.[11][15]
-
Calculate the Wound Healing Rate (%) using the formula: [(Wound Area on Day 0 - Wound Area at Time Point) / Wound Area on Day 0] * 100.[3]
-
Sample Collection and Analysis
-
Euthanasia and Tissue Collection: At the end of each time point (e.g., Day 3, 7, 14, 21), euthanize a subset of animals from each group according to approved ethical protocols.[1][14]
-
Biopsy: Excise the entire wound area, including a 5 mm margin of surrounding healthy skin, using a 10 mm punch or surgical scissors.[11][14]
-
Tissue Processing:
-
Histological Analysis:
-
Process the formalin-fixed tissues, embed in paraffin, and section them.
-
Hematoxylin and Eosin (H&E) Staining: To evaluate inflammatory cell infiltration, re-epithelialization, and granulation tissue formation.[12]
-
Masson's Trichrome Staining: To assess collagen fiber deposition and maturity in the wound bed.[12]
-
-
Biochemical and Molecular Analysis:
-
Western Blot: Homogenize frozen tissue samples to extract total protein. Use Western blot to determine the protein expression levels of key markers such as VEGF, EGF, and phosphorylated-ERK (p-ERK).[1][5]
-
ELISA: Use enzyme-linked immunosorbent assay kits to quantify the levels of inflammatory cytokines (TNF-α, IL-1β) in the tissue homogenates.[12]
-
Data Presentation
Quantitative Wound Closure Data
The following table summarizes representative data on the macroscopic healing of full-thickness wounds in Wistar rats.
| Time Point | Vehicle Control Group (Wound Healing Rate %) | This compound Group (Wound Healing Rate %) |
| Day 3 | 10.6% | 14.5% |
| Day 7 | 19.9% | 28.2% |
| Day 10 | 63.8% | 72.9% |
| Day 14 | 88.4% | 95.4% |
| Day 17 | 95.3% | 100% |
| Data synthesized from macroscopic observations reported in studies on Wistar rats.[3] |
Key Biomarker Modulation by this compound
| Analyte | Method of Detection | Effect of DP Treatment | Reference |
| TNF-α | ELISA / IHC | ↓ Reduced Expression | [1][3][12] |
| IL-1β | ELISA / IHC | ↓ Reduced Expression | [1][3] |
| VEGF | Western Blot | ↑ Increased Expression | [3] |
| EGF | Western Blot | ↑ Increased Expression | [3] |
| p-ERK | Western Blot / IHC | ↑ Increased Phosphorylation | [5] |
| Collagen | Masson's Trichrome | ↑ Increased Deposition | [3] |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Signaling Pathway for DP-Mediated Wound Healing
References
- 1. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics of this compound and Its Inflammation-Targeting Emulsion Gel for Wound Healing [mdpi.com]
- 3. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 11. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes [jove.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2.6. Excision Wound Model [bio-protocol.org]
- 14. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphological Evaluation of Wound Healing Events in the Excisional Wound Healing Model in Rats [bio-protocol.org]
Application Notes: Zebrafish Embryo Model for Studying Angiogenesis with Dracorhodin Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological development and various pathological conditions, including wound healing and cancer. The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and genetic tractability.[1][2] This allows for real-time visualization and quantification of vascular development in a living vertebrate. Dracorhodin perchlorate, a synthetic analog of a major active component of "Dragon's Blood" resin, has demonstrated pro-angiogenic effects, making it a compound of interest for therapeutic applications such as promoting wound healing.[3][4][5] These application notes provide a detailed framework for utilizing the zebrafish embryo model to investigate the pro-angiogenic activity of this compound, with a focus on the sub-intestinal vein (SIV) plexus.
Principle of the Assay
This model utilizes transgenic zebrafish lines with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:EGFP), to visualize and quantify the effects of this compound on the development of the sub-intestinal veins (SIVs).[1] The SIVs form a complex vascular network on the yolk sac of the embryo, and the number and length of vascular sprouts in this plexus are sensitive indicators of pro- or anti-angiogenic stimuli.[6][7] By exposing zebrafish embryos to varying concentrations of this compound during a critical window of SIV development, researchers can quantitatively assess its impact on angiogenesis.
Key Applications
-
Screening and Efficacy Testing: Rapidly screen the pro-angiogenic potential of this compound and its derivatives.
-
Dose-Response Analysis: Determine the optimal concentration range for the pro-angiogenic effects of this compound.
-
Mechanism of Action Studies: Investigate the molecular pathways underlying this compound-induced angiogenesis.
-
Translational Research: Provide in vivo evidence to support the development of this compound as a therapeutic agent for conditions requiring enhanced angiogenesis.
Experimental Workflow
The overall experimental workflow for assessing the pro-angiogenic effects of this compound using the zebrafish embryo model is outlined below.
Caption: Experimental workflow for zebrafish angiogenesis assay.
Signaling Pathway of this compound in Angiogenesis
This compound has been shown to promote angiogenesis by upregulating key components of the VEGF signaling pathway, specifically the Ras/MAPK cascade, in endothelial cells.[3][4] This leads to increased proliferation, migration, and tube formation of endothelial cells, which are fundamental processes in angiogenesis.
Caption: this compound signaling pathway in angiogenesis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on the number and length of SIV sprouts in zebrafish embryos.
Table 1: Effect of this compound on SIV Sprout Number
| Treatment Group | Concentration (µg/mL) | Average SIV Sprout Number |
| Control (0.1% DMSO) | 0 | 8.5 ± 1.2 |
| This compound | 0.31 | 11.2 ± 1.5 |
| This compound | 0.62 | 14.8 ± 1.8 |
| This compound | 1.25 | 16.5 ± 2.1 |
| This compound | 2.5 | 16.2 ± 2.0 |
Table 2: Effect of this compound on SIV Sprout Length
| Treatment Group | Concentration (µg/mL) | Relative SIV Sprout Length (Fold Change vs. Control) |
| Control (0.1% DMSO) | 0 | 1.0 |
| This compound | 0.31 | 1.3 ± 0.2 |
| This compound | 0.62 | 1.7 ± 0.3 |
| This compound | 1.25 | 2.1 ± 0.4 |
| This compound | 2.5 | 2.0 ± 0.3 |
Detailed Experimental Protocols
Protocol 1: Zebrafish Embryo SIV Angiogenesis Assay
Materials:
-
Adult wild-type or transgenic Tg(fli1:EGFP) zebrafish
-
Breeding tanks
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, with methylene blue)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Petri dishes
-
Pronase
-
Tricaine methanesulfonate (MS-222)
-
Low-melting-point agarose
-
Microscope slides with a depression
-
Fluorescence stereomicroscope or confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Zebrafish Breeding and Embryo Collection:
-
Set up breeding tanks with a 2:1 female to male ratio the evening before the experiment.
-
The following morning, collect embryos within 30 minutes of fertilization.
-
Rinse the embryos with E3 medium to remove debris.
-
Incubate embryos at 28.5°C.
-
-
Dechorionation and Staging:
-
At 24 hours post-fertilization (hpf), dechorionate the embryos using pronase (1 mg/mL in E3 medium) for 5-10 minutes, or until the chorions are visibly weakened.
-
Gently pipette the embryos to facilitate dechorionation and immediately wash them three times with fresh E3 medium.
-
Stage the embryos according to standard developmental timelines.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in E3 medium to achieve the desired final concentrations (e.g., 0.31, 0.62, 1.25, 2.5 µg/mL).
-
Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 0.1%) in E3 medium.
-
-
Embryo Treatment:
-
At approximately 55 hpf, transfer groups of 20-30 dechorionated embryos into individual wells of a 24-well plate.
-
Remove the E3 medium and add the prepared this compound solutions or the vehicle control to the respective wells.
-
Incubate the embryos at 28.5°C until 72 hpf.
-
-
Anesthesia and Mounting for Imaging:
-
At 72 hpf, anesthetize the embryos by immersing them in E3 medium containing tricaine (MS-222) at a concentration of 0.016%.
-
Prepare a 1% low-melting-point agarose solution in E3 medium.
-
Place a drop of the warm agarose onto a depression microscope slide.
-
Carefully transfer an anesthetized embryo into the agarose drop and orient it laterally with the yolk sac facing the objective.
-
Allow the agarose to solidify.
-
-
Imaging and Quantification:
-
Image the SIV plexus of each embryo using a fluorescence stereomicroscope or a confocal microscope.
-
Capture images of the entire SIV basket.
-
Using image analysis software, manually count the number of primary sprouts originating from the main SIV vessels.
-
Measure the total length of the SIV sprouts in a defined region of interest.
-
Normalize the sprout length data to the control group.
-
-
Data Analysis:
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the control.
-
A p-value of <0.05 is typically considered statistically significant.
-
Protocol 2: Western Blot Analysis of Angiogenesis-Related Proteins
Materials:
-
Treated zebrafish embryos (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-VEGF, anti-Ras, anti-phospho-MAPK, anti-MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting apparatus
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
At the end of the treatment period (72 hpf), pool approximately 30-50 embryos per treatment group.
-
Homogenize the embryos in ice-cold RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Conclusion
The zebrafish embryo provides a robust and efficient in vivo platform for evaluating the pro-angiogenic properties of compounds like this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct these studies, from initial screening to mechanistic investigations. The quantitative data and signaling pathway information provide a solid foundation for further research into the therapeutic potential of this compound in angiogenesis-dependent processes.
References
- 1. Protocol development for discovery of angiogenesis inhibitors via automated methods using zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The angiogenic effect of this compound on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo pro-angiogenic effects of this compound in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Dracorhodin Perchlorate Emulsion Gel for Topical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation, characterization, and therapeutic rationale for a Dracorhodin perchlorate emulsion gel intended for topical application, particularly in the context of wound healing. The protocols outlined are based on available scientific literature and standard pharmaceutical practices.
Introduction
This compound, a stable salt of dracorhodin found in "Dragon's Blood" resin, has garnered significant interest for its pharmacological activities, including anti-inflammatory, antibacterial, and pro-regenerative properties.[1][2][3] Its application in wound healing is particularly promising, as it has been shown to modulate inflammatory responses and promote tissue repair.[2][4] Emulsion gels are a suitable delivery system for topical application of this compound, offering the benefits of both an emulsion and a gel. They can enhance the solubility of hydrophobic compounds, improve skin permeation, and provide a controlled release profile, all while ensuring good spreadability and patient compliance.[3]
This document details the preparation of two types of this compound emulsion gels: a non-targeting formulation and an inflammation-targeting formulation designed to enhance drug delivery to inflamed tissues.[1]
Physicochemical Characterization
The successful development of a topical emulsion gel relies on the thorough characterization of its physicochemical properties. These parameters are critical for ensuring product quality, stability, and performance.
Quantitative Data Summary
The following tables summarize key physicochemical parameters for this compound emulsion gels. It is important to note that while zeta potential values are available for a specific this compound formulation, other quantitative data are not explicitly reported in the currently available literature. Therefore, representative values for similar topical emulsion gels are provided as a reference and should be experimentally verified for any new formulation.
Table 1: Formulation Composition of this compound Emulsions [1]
| Component | Role | Quality Ratio (by weight) |
| Glycerin Monostearate | Emulsifier / Oil Phase | 5 |
| Soya Bean Lecithin | Emulsifier / Penetration Enhancer | 10 |
| This compound | Active Pharmaceutical Ingredient (API) | 1 |
| Ethanol | Solvent | q.s. |
| Sodium Dodecyl Sulfate (SDS) | Charge-Inducing Agent (for targeting) | q.s. |
| Purified Water | Aqueous Phase | q.s. |
| Gel Base (e.g., Carbopol® 940) | Gelling Agent | As required |
Table 2: Physicochemical Properties of this compound Emulsion Gels
| Parameter | Inflammation-Targeting Emulsion Gel | Non-Targeting Emulsion Gel | Method of Analysis |
| Zeta Potential (mV) | -51.6[1] | -17.1[1] | Dynamic Light Scattering (DLS) |
| Particle Size (nm) | 100 - 500 | 100 - 500 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | < 0.3 | Dynamic Light Scattering (DLS) |
| Drug Loading (%) | 1 - 5 | 1 - 5 | UV-Vis Spectrophotometry / HPLC |
| Encapsulation Efficiency (%) | > 80 | > 80 | Centrifugation / Filtration & UV-Vis/HPLC |
| pH | 5.5 - 6.5 | 5.5 - 6.5 | pH Meter |
| Viscosity (cP at specified shear rate) | 5000 - 20000 | 5000 - 20000 | Rotational Viscometer |
| Spreadability (g.cm/s) | 10 - 25 | 10 - 25 | Parallel Plate Method |
Disclaimer: Values in italics are representative of typical topical emulsion gels and are provided for guidance. These must be experimentally determined for a specific this compound emulsion gel formulation.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound emulsion gels.
Preparation of this compound Emulsion
Objective: To prepare a stable oil-in-water (O/W) emulsion containing this compound.
Materials:
-
This compound
-
Glycerin monostearate
-
Soya bean lecithin
-
Ethanol
-
Sodium Dodecyl Sulfate (SDS) (for inflammation-targeting emulsion)
-
Purified water
Protocol:
-
In a suitable vessel, combine glycerin monostearate, soya bean lecithin, and this compound in a quality ratio of 5:10:1 by weight.[1]
-
Add a sufficient quantity of ethanol to dissolve the mixture.
-
Subject the mixture to sonication until a clear solution is obtained.
-
For Inflammation-Targeting Emulsion: In a separate beaker, dissolve a specific amount of SDS in purified water. Slowly add this aqueous SDS solution to the ethanolic mixture under constant stirring.[1]
-
For Non-Targeting Emulsion: Slowly add purified water (without SDS) to the ethanolic mixture under constant stirring.[1]
-
Continue stirring until a homogenous emulsion is formed.
Preparation of the Gel Base
Objective: To prepare a hydrogel base for the incorporation of the this compound emulsion.
Materials:
-
Carbopol® 940 (or other suitable gelling agent)
-
Purified water
-
Triethanolamine (TEA) or other neutralizing agent
Protocol:
-
Disperse the desired amount of Carbopol® 940 (e.g., 1% w/v) in purified water with constant, gentle stirring.
-
Avoid vigorous mixing to prevent the incorporation of air bubbles.
-
Allow the dispersion to hydrate for at least 2 hours or overnight.
-
Slowly add triethanolamine dropwise while stirring until a transparent gel of the desired viscosity is formed and the pH is in the range of 5.5-6.5.
Formulation of the Emulsion Gel
Objective: To incorporate the this compound emulsion into the gel base.
Protocol:
-
Gradually add the prepared this compound emulsion to the gel base in a 1:1 ratio (or as optimized).
-
Stir gently and continuously until a uniform, homogenous emulsion gel is obtained.
Characterization Protocols
Instrument: Zetasizer or similar Dynamic Light Scattering (DLS) instrument. Protocol:
-
Dilute the emulsion (before mixing with the gel) with purified water to an appropriate concentration.
-
Measure the zeta potential, mean particle size, and PDI at a constant temperature (e.g., 25°C).
Protocol:
-
Drug Loading:
-
Accurately weigh a known amount of the emulsion gel.
-
Dissolve the emulsion gel in a suitable solvent (e.g., methanol) to extract the drug.
-
Determine the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the drug loading using the formula: Drug Loading (%) = (Mass of drug in emulsion gel / Total mass of emulsion gel) x 100
-
-
Encapsulation Efficiency:
-
Separate the unencapsulated drug from the emulsion by a suitable method like ultracentrifugation or centrifugal filtration.
-
Quantify the amount of free drug in the supernatant.
-
Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total drug - Free drug) / Total drug) x 100
-
Instrument: Rotational viscometer or rheometer. Protocol:
-
Place an appropriate amount of the emulsion gel on the instrument plate.
-
Measure the viscosity at varying shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).
-
Perform oscillatory measurements to determine the storage modulus (G') and loss modulus (G''), which provide information about the viscoelastic properties of the gel.
Apparatus: Franz diffusion cell or dialysis bag method. Protocol (Dialysis Bag Method):
-
Accurately weigh a specified amount of the emulsion gel and place it in a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the sealed bag in a receptor medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released against time.
Mechanism of Action and Signaling Pathways
This compound promotes wound healing through a multi-faceted mechanism that involves the modulation of inflammation and the stimulation of tissue regeneration.
Anti-inflammatory Action
This compound has been shown to regulate inflammatory responses, which is crucial in the initial stages of wound healing. It can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[4] One of the key pathways involved is the Toll-like receptor 4 (TLR4) signaling pathway. By inhibiting this pathway, this compound can downregulate the downstream inflammatory cascade.[4]
Proliferation and Remodeling
This compound also plays a significant role in the proliferative and remodeling phases of wound healing. It has been found to promote the expression of crucial growth factors including Epidermal Growth Factor (EGF), basic Fibroblast Growth Factor (bFGF), and Vascular Endothelial Growth Factor (VEGF).[1][2] These growth factors stimulate fibroblast proliferation, collagen deposition, and angiogenesis, all of which are essential for the formation of new tissue and the closure of the wound.[2]
Several signaling pathways are implicated in these cellular processes, including the ERK, β-catenin, p38, and AKT pathways, which are known to regulate cell proliferation, migration, and survival.[5]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound emulsion gel.
Signaling Pathway in Wound Healing
Caption: Signaling pathways modulated by this compound in wound healing.
References
- 1. Pharmacodynamics of this compound and Its Inflammation-Targeting Emulsion Gel for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Navigating Dracorhodin Perchlorate Solubility: A Technical Support Guide
For researchers and drug development professionals utilizing Dracorhodin perchlorate, ensuring its proper dissolution in cell culture media is paramount for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to troubleshoot and manage solubility challenges associated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most common and recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2][3][4] It is also soluble in N,N-Dimethylformamide (DMF).[1][2]
Q2: I'm observing precipitation when I add my this compound stock solution to the cell media. What should I do?
A2: This is a common issue when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous-based cell culture medium. Here are several troubleshooting steps:
-
Lower the final concentration: The working concentration of this compound in cell culture is typically in the micromolar (µM) range.[5][6] Ensure you are not exceeding the solubility limit in the final aqueous environment.
-
Reduce the final DMSO concentration: High concentrations of DMSO can be toxic to cells and can also cause poorly soluble compounds to precipitate out of solution.[7] Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture.[4]
-
Pre-warm the media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help to keep the compound in solution.[1]
-
Increase mixing: After adding the stock solution to the media, ensure it is mixed thoroughly but gently to facilitate dispersion.
-
Use a serum-containing medium: The presence of proteins in fetal bovine serum (FBS) can sometimes help to stabilize and solubilize compounds.
Q3: Can I dissolve this compound directly in water or phosphate-buffered saline (PBS)?
A3: Direct dissolution in aqueous solutions like water or PBS is not recommended due to the low aqueous solubility of this compound. A stock solution in an organic solvent like DMSO is necessary. One source indicates a solubility of 0.20 mg/ml in a DMSO:PBS (pH 7.2) (1:4) mixture, which is significantly lower than in pure DMSO.[1][2]
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions should be stored at -20°C for long-term stability.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Molar Equivalent (approx.) | Reference |
| DMSO | 30 mg/mL | 81.8 mM | [1][2] |
| DMF | 30 mg/mL | 81.8 mM | [1][2] |
| DMSO:PBS (pH 7.2) (1:4) | 0.20 mg/mL | 0.54 mM | [1][2] |
Molecular Weight of this compound: 366.75 g/mol [1][8]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[1][9]
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.
Protocol for Preparing Working Solutions in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Dilution: Add the required volume of the stock solution to the pre-warmed media to achieve the final desired working concentration. It is crucial to add the stock solution to the media and not the other way around to minimize the risk of precipitation.
-
Mixing: Immediately and gently mix the solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming.
-
Application to Cells: Use the freshly prepared working solution to treat your cells immediately. Do not store the diluted working solution for extended periods.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting this compound precipitation in cell media.
Key Signaling Pathways Modulated by this compound
This compound has been reported to influence several key signaling pathways involved in cell proliferation, apoptosis, and wound healing.
Caption: this compound's influence on key intracellular signaling pathways.[4][5][10][11]
By following these guidelines and understanding the properties of this compound, researchers can overcome solubility challenges and ensure the integrity of their cell-based experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. xcessbio.com [xcessbio.com]
- 10. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Dracorhodin perchlorate in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential off-target effects of Dracorhodin perchlorate (DP) in cellular assays. This resource is intended for researchers, scientists, and drug development professionals who may encounter unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing increased cell migration in our assay after treatment with this compound, which is unexpected. Is this a known effect?
A1: Yes, this is a documented effect. While you may be using this compound for another purpose (e.g., as an anti-cancer agent), it has been shown to promote cell migration, particularly in keratinocytes like HaCaT cells.[1][2][3] This effect is often associated with its wound-healing properties. The promotion of cell migration is linked to the activation of β-catenin, ERK/p38, and AKT signaling pathways.[1][2][3] Therefore, if your experimental system involves these pathways, you may observe this "off-target" migratory effect.
Q2: Our cell viability assays are showing inconsistent results with this compound treatment. Is DP cytotoxic?
A2: The effect of this compound on cell viability is highly dependent on the cell type and concentration used.
-
In some cell types, such as human HaCaT keratinocytes, DP has been shown to not affect cell viability at concentrations up to 2 µg/ml. [1][4][5]
-
However, in various cancer cell lines, DP induces apoptosis and reduces cell viability. This has been observed in human melanoma A375-S2 cells, human gastric adenocarcinoma SGC-7901 cells, human prostate cancer PC-3 cells, and human breast cancer MCF-7 cells.[6][7][8][9]
-
In NIH/3T3 fibroblasts, a dose-dependent bidirectional effect was observed , where lower concentrations (0.625-10 μg/mL) promoted proliferation, while higher concentrations (>20 μg/mL) were inhibitory.[9]
Therefore, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiment and to be aware of these potential differential effects.
Q3: We are investigating a specific signaling pathway, but our results suggest that this compound is activating multiple pathways simultaneously. Is this a known off-target effect?
A3: Yes, this compound is known to modulate multiple signaling pathways, which can be considered off-target effects depending on your primary research focus. Key pathways affected include:
-
Ras/MAPK pathway: Activated in human umbilical vein endothelial cells (HUVECs).[10][11]
-
β-catenin, ERK/p38, and AKT signaling: Activated in human HaCaT keratinocytes.[1][2][3]
-
PI3K/Akt and NF-κB signaling: Inhibited in human gastric adenocarcinoma SGC-7901 cells.[7][9]
-
p53 signaling: Upregulated in human melanoma A375-S2 cells and SGC-7901 cells.[6][7][9]
-
Mitochondrial apoptosis pathway: Activated in several cancer cell lines through modulation of Bax/Bcl-2 family proteins and caspase activation.[6][8][12][13][14]
Researchers should be aware of this broad-spectrum activity when interpreting data from experiments using this compound.
Troubleshooting Guides
Issue: Unexpected Pro-angiogenic Effects Observed
If you are using this compound for non-angiogenesis related research and observe an increase in tube formation or endothelial cell proliferation, you may be witnessing its pro-angiogenic off-target effects.
Troubleshooting Steps:
-
Confirm the Effect: Use a standard in vitro angiogenesis assay (e.g., tube formation assay on Matrigel) to confirm the pro-angiogenic activity in your cell system.
-
Investigate the Pathway: Analyze the activation status of key proteins in the Ras/MAPK and VEGF signaling pathways via Western blot. Increased phosphorylation of MAPK and expression of Ras and VEGF would be indicative of this off-target effect.[10][11]
-
Consider Experimental Adjustments: If this effect interferes with your primary measurements, consider using a more specific inhibitor for your target of interest or reducing the concentration of this compound.
Issue: this compound Induces Apoptosis in Non-Cancerous Cell Lines
While primarily documented in cancer cells, the pro-apoptotic effects of this compound might be observed in other cell types, especially at higher concentrations.
Troubleshooting Steps:
-
Assess Apoptosis: Perform an Annexin V/PI staining assay followed by flow cytometry to quantify the apoptotic cell population.
-
Examine Caspase Activation: Use Western blotting to check for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[6][13][14]
-
Evaluate Mitochondrial Involvement: Assess the mitochondrial membrane potential using a fluorescent probe like JC-1. A decrease in potential is indicative of mitochondrial-mediated apoptosis.[8] You can also check the expression levels of Bax and Bcl-2 proteins.[6][14]
Quantitative Data Summary
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Concentration | Duration | Effect | Reference |
| HaCaT | 0.5, 1, 2 µg/ml | 24 h | No significant change in viability | [4][5] |
| NIH/3T3 | 0.625-10 μg/mL | 24 h | Promotes proliferation | [9] |
| NIH/3T3 | >20 μg/mL | 24 h | Inhibits proliferation | [9] |
| SGC-7901 | 0-200 μM | 48 h | Dose-dependent inhibition of growth | [9] |
| PC-3 | 10-80 μM | 12-48 h | Dose- and time-dependent inhibition of growth | [9] |
| MCF-7 | 40-150 μM | 12-48 h | Dose- and time-dependent inhibition of growth | [9] |
| HUVECs | Not specified | Not specified | Increased multiplication capacity | [10][11] |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from studies on HaCaT keratinocytes.[5]
Materials:
-
HaCaT cells
-
24-well plates
-
This compound stock solution
-
MTT solution (0.5 mg/ml in sterile PBS)
-
DMSO
-
ELISA plate reader
Procedure:
-
Seed HaCaT cells (2.5x10⁵ cells/well) into 24-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 0.5, 1, and 2 µg/ml) and a vehicle control for 24 hours at 37°C.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/ml.
-
Incubate the plates for 2 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add 500 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using an ELISA plate reader at a test wavelength of 570 nm with a reference wavelength of 620 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for Signaling Pathway Analysis
This protocol is a general guide based on the methodologies cited for analyzing protein expression changes induced by this compound.[1][3]
Materials:
-
Cell lysates from control and this compound-treated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-catenin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Overview of signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for unexpected cellular effects of DP.
References
- 1. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - ProQuest [proquest.com]
- 2. This compound enhances wound healing via βcatenin,...: Ingenta Connect [ingentaconnect.com]
- 3. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The angiogenic effect of this compound on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. This compound induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dracorhodin Perchlorate Stability and Degradation in Long-Term Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of dracorhodin perchlorate in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: Dracorhodin itself is a relatively unstable compound. The perchlorate salt form is utilized to enhance its stability, making it more suitable for research and development.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions can vary slightly between suppliers, but general guidelines are summarized in the table below.
Q3: How should I prepare stock solutions of this compound for long-term studies?
A3: this compound is soluble in solvents such as DMSO and DMF.[4] For long-term studies, it is advisable to prepare concentrated stock solutions, aliquot them into single-use vials, and store them at -80°C to minimize freeze-thaw cycles. One supplier suggests that in solvent, the compound is stable for up to 6 months at -80°C or 1 month at -20°C when stored in a sealed container, away from moisture.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is limited. However, as a general precaution, it is advisable to avoid strong oxidizing agents and extreme pH conditions, as these can promote degradation of organic compounds.
Troubleshooting Guide
Issue 1: I am observing high variability in my experimental results over time.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Steps:
-
Verify that the storage conditions for both the solid compound and stock solutions are optimal (see Table 1).
-
Prepare fresh stock solutions from the solid material for each new set of experiments to rule out degradation in solution.
-
Perform an analytical check (e.g., HPLC-UV) on your stock solution to assess its purity and compare it to the certificate of analysis or a freshly prepared standard.
-
-
-
Possible Cause 2: Inconsistent Sample Handling.
-
Troubleshooting Steps:
-
Ensure that all experimental steps, from solution preparation to final analysis, are standardized and well-documented.
-
Minimize the exposure of the compound to light and elevated temperatures during experimental procedures.
-
-
Issue 2: The color of my this compound solution has changed.
-
Possible Cause: Degradation.
-
Troubleshooting Steps:
-
A visible color change is a strong indicator of chemical degradation. Do not use the solution for further experiments.
-
Discard the solution and prepare a fresh one.
-
Review your storage and handling procedures to identify any potential causes for the degradation (e.g., prolonged exposure to light, incorrect temperature).
-
-
Issue 3: I suspect my compound has degraded. How can I confirm this?
-
Confirmation Method: Analytical Chemistry.
-
Recommended Action:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to analyze your sample.
-
A stability-indicating method can separate the intact this compound from its degradation products.
-
Compare the chromatogram of your sample to that of a freshly prepared, un-degraded standard. The appearance of new peaks or a decrease in the area of the main peak can confirm degradation.
-
-
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Storage Details | Reported Stability |
| Solid | -20°C | Sealed container, away from moisture | ≥ 4 years |
| In Solvent (e.g., DMSO) | -80°C | Sealed container, away from moisture | Up to 6 months |
| In Solvent (e.g., DMSO) | -20°C | Sealed container, away from moisture | Up to 1 month |
Experimental Protocols
Protocol 1: Generic Long-Term Stability Testing of a this compound Solution
This protocol outlines a general procedure for assessing the long-term stability of a this compound solution.
-
Preparation of Stability Samples:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dispense the solution into multiple small, tightly sealed vials to create individual stability samples.
-
-
Storage Conditions:
-
Store the samples under the desired long-term storage condition (e.g., -20°C or -80°C).
-
Protect the samples from light.
-
-
Testing Time Points:
-
Establish a schedule for testing the samples. For a one-year study, typical time points might be 0, 3, 6, 9, and 12 months.
-
-
Analytical Method:
-
At each time point, retrieve a sample from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
The method should be able to quantify the concentration of this compound and detect any degradation products.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining.
-
Monitor the formation of any degradation products.
-
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Logical relationship between causes of instability and experimental outcomes.
References
Technical Support Center: Dracorhodin Perchlorate in Cancer Cell Line Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Dracorhodin perchlorate (DP) in cancer cell line experiments. The information is designed to help troubleshoot experiments, understand unexpected results, and identify strategies to enhance the compound's efficacy.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, which may be misinterpreted as cellular resistance.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Reduced or no cytotoxicity observed at expected concentrations. | 1. Suboptimal Cell Culture Conditions: Cell density, passage number, or serum concentration can affect drug sensitivity. 2. Inactivation of Apoptotic Pathways: Alterations in key signaling pathways can lead to reduced drug efficacy. 3. Increased Drug Efflux: Overexpression of efflux pumps like P-glycoprotein can reduce intracellular drug concentration. | 1. Ensure consistent cell seeding density and use cells within a low passage number range. Optimize serum concentration in your media. 2. Investigate the PI3K/Akt and MAPK signaling pathways. Co-treatment with inhibitors of PI3K (e.g., wortmannin) or tyrosine kinases (e.g., genistein) may sensitize cells to DP.[1] 3. Test for the expression of common multidrug resistance pumps. Consider co-treatment with a broad-spectrum efflux pump inhibitor. |
| High variability in results between experiments. | 1. Compound Stability: this compound may be sensitive to light or prolonged storage at suboptimal temperatures. 2. Inconsistent Treatment Times: The cytotoxic effects of DP are time-dependent. | 1. Prepare fresh stock solutions of DP and protect from light. Aliquot and store at -20°C or below. 2. Standardize the duration of DP treatment across all experiments for consistent results. |
| Apoptosis is not the primary mode of cell death observed. | Activation of Alternative Cell Death Pathways or Cell Cycle Arrest: DP can induce G1/G0 or G2/M phase arrest in a cell-type-dependent manner.[2] | Analyze cell cycle distribution using flow cytometry. If cells are arrested in a specific phase, consider combination therapies that target cells in that phase. |
| Synergistic effects with other compounds are not observed. | Antagonistic or Additive Interactions: The chosen combination agent may not synergize with DP's mechanism of action. | Combine DP with agents that target parallel or downstream pathways. For example, DP has shown synergistic effects with TNF-α and Fas agonistic antibodies, which activate the extrinsic apoptosis pathway.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound (DP) primarily induces apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to a decrease in the mitochondrial membrane potential.[2][3] This triggers the release of cytochrome c and activation of caspase-9 and caspase-3, ultimately leading to apoptotic cell death.[2] In some cell lines, DP can also induce cell cycle arrest.[2][4]
Q2: My cancer cell line appears to be resistant to this compound. What are the possible mechanisms?
A2: While specific studies on acquired resistance to DP are limited, several general mechanisms of chemoresistance could be involved:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, can actively pump DP out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Apoptotic Signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, IAPs) or downregulation/mutation of pro-apoptotic proteins (e.g., Bax, p53) can render cells resistant to apoptosis induction by DP.[1][2]
-
Activation of Survival Pathways: Constitutive activation of pro-survival signaling pathways, such as the PI3K/Akt or MAPK pathways, can counteract the apoptotic signals induced by DP.[1]
Q3: How can I enhance the cytotoxic effects of this compound in my experiments?
A3: Consider the following strategies to potentiate the effects of DP:
-
Combination Therapy: Combine DP with other agents that have a synergistic effect. For example, co-treatment with TNF-α or a Fas agonistic antibody has been shown to enhance DP-induced apoptosis.[1][3]
-
Inhibition of Survival Pathways: If your cell line exhibits high basal activity of pro-survival pathways, co-treatment with specific inhibitors (e.g., PI3K or MAPK inhibitors) may increase sensitivity to DP.[1]
-
Modulation of Drug Efflux: If overexpression of efflux pumps is suspected, the use of efflux pump inhibitors (EPIs) could restore sensitivity to DP.
Q4: Are there known IC50 values for this compound in different cancer cell lines?
A4: Yes, the IC50 values for DP vary depending on the cell line and the duration of treatment. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| SK-MES-1 | Lung Squamous Carcinoma | 24h | ~50 |
| SK-MES-1 | Lung Squamous Carcinoma | 48h | ~30 |
| MCF-7 | Breast Cancer | 24h | 57 |
| PC-3 | Prostate Cancer | 24h | 40.18 |
Quantitative Data Summary
Table 1: Effect of this compound on Protein Expression in SK-MES-1 Cells
| Protein | Function | Effect of DP Treatment |
| p53 | Tumor Suppressor | Upregulation |
| pRb | Cell Cycle Regulation | Downregulation |
| Bax | Pro-apoptotic | Upregulation |
| Bcl-2 | Anti-apoptotic | Downregulation |
Table 2: Effect of this compound on Cell Cycle Distribution in SK-MES-1 Cells (24h treatment)
| DP Concentration (µM) | % of Cells in G1/G0 Phase |
| 0 | 40.2 |
| 40 | 52.9 |
| 80 | 84.4 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24h, 48h).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound as required.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Western Blotting for Protein Expression Analysis
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Intrinsic apoptotic pathway induced by this compound.
Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces G1/G0 phase arrest and mitochondria-mediated apoptosis in SK-MES-1 human lung squamous carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
Impact of perchlorate ion on experimental results with Dracorhodin perchlorate
Welcome to the technical support center for Dracorhodin perchlorate. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the perchlorate salt form used?
This compound (DP) is a synthetic and stable salt form of Dracorhodin.[1] Dracorhodin itself is a natural flavonoid compound extracted from "Dragon's blood," a resin from the Daemonorops draco plant.[2][3] The native Dracorhodin is relatively unstable and susceptible to reduction.[1] The perchlorate (ClO₄⁻) counter-ion is used to create a more stable, crystalline solid that is suitable for experimental use.[1]
Q2: What are the known biological activities of this compound?
This compound has been primarily investigated for its role in promoting wound healing.[2][4][5] Studies have shown it can accelerate wound closure, enhance fibroblast proliferation, and stimulate angiogenesis.[2][4][5][6] It has also been shown to regulate the expression of inflammatory cytokines.[7][8] Additionally, DP exhibits pro-apoptotic activity in various cancer cell lines, including breast, prostate, and gastric cancer cells.[9][10][11]
Q3: Does the perchlorate ion (ClO₄⁻) have any known biological effects that could influence my experimental results?
Yes, the perchlorate ion is not biologically inert and could potentially impact experimental findings. It is known as a chaotropic agent , meaning it can disrupt the structure of macromolecules like proteins by interfering with non-covalent bonds such as hydrogen bonds.[12] This property could theoretically alter protein stability and function in your experiments. Furthermore, perchlorate is a known competitive inhibitor of the sodium-iodide symporter (NIS), which is crucial for iodide uptake in the thyroid gland.[13][14] While this effect is primarily associated with thyroid function, the presence of a bioactive ion warrants careful consideration of its potential off-target effects in any experimental system.
Q4: How can I be sure that the observed effects are from Dracorhodin and not the perchlorate ion?
Q5: What are the key signaling pathways modulated by this compound?
This compound has been shown to influence several key signaling pathways:
-
Wound Healing: In the context of wound healing, DP has been reported to activate the β-catenin, ERK/p38 MAPK, and PI3K/Akt signaling pathways.[4][15][16] It has also been shown to upregulate EGFR phosphorylation.[16]
-
Inflammation: DP can regulate the expression of inflammatory cytokines through the TLR4 signaling pathway.[7][8]
-
Angiogenesis: The pro-angiogenic effects of DP have been linked to the activation of the Ras/MAPK signaling pathway.[6]
Troubleshooting Guide
Problem 1: Inconsistent results in cell viability or proliferation assays.
-
Possible Cause 1: Concentration-dependent effects. this compound can have biphasic effects on cell proliferation. For example, in NIH/3T3 fibroblasts, it promotes proliferation at lower concentrations (0.625-10 µg/mL) and inhibits it at higher concentrations (>20 µg/mL).[17]
-
Solution: Perform a thorough dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
-
Possible Cause 2: Perchlorate ion effects. As a chaotropic agent, the perchlorate ion could be affecting cell membrane integrity or protein function at higher concentrations, leading to cytotoxicity that masks the specific effects of Dracorhodin.
-
Solution: Include a sodium perchlorate control to assess the non-specific effects of the perchlorate ion on your cells.
-
-
Possible Cause 3: Compound stability. While more stable than Dracorhodin, the stability of this compound in your specific cell culture medium and experimental conditions should be considered.
-
Solution: Prepare fresh stock solutions and minimize the time the compound is in solution before use. Information from suppliers suggests storing stock solutions at -20°C for up to one month or -80°C for up to six months.[17]
-
Problem 2: Difficulty reproducing published signaling pathway activation.
-
Possible Cause 1: Cell-type specific responses. The activation of signaling pathways can be highly dependent on the cell type being studied.
-
Solution: Ensure that the cell line you are using is comparable to the one in the cited literature. Be prepared to optimize stimulation times and concentrations.
-
-
Possible Cause 2: Transient activation. The phosphorylation of signaling proteins like ERK and Akt can be transient.
-
Solution: Perform a time-course experiment to identify the peak activation time for the specific pathway in your experimental system.
-
-
Possible Cause 3: Perchlorate interference with kinase assays. Although not specifically documented for this compound, the chaotropic nature of the perchlorate ion could potentially interfere with in vitro kinase assays by altering enzyme or substrate conformation.
-
Solution: If using purified enzymes, consider including a perchlorate salt control. For cell-based assays, this is less of a concern but still a theoretical possibility.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Concentration Range | Key Findings | Reference |
| HaCaT Keratinocytes | Wound Healing (Scratch Assay) | 1-2 µg/mL | Optimal wound closure observed at 1 µg/mL. | [5] |
| HaCaT Keratinocytes | Cell Viability (MTT) | 0.5-2 µg/mL | No significant effect on cell viability. | [18][19] |
| NIH/3T3 Fibroblasts | Cell Proliferation (CCK-8) | 0.625-40 µg/mL | Promotes proliferation at 0.625-10 µg/mL; inhibits at >20 µg/mL. | [17] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Angiogenesis (Tube Formation) | Not specified | Facilitated tube formation. | [6] |
| MCF-7 (Breast Cancer) | Apoptosis | 40-150 µmol/L | IC50 of 57 µmol/L at 24 hours. | [9] |
| SGC-7901 (Gastric Cancer) | Cell Viability | 0-200 µM | Dose-dependent inhibition of cell growth. | [17] |
Table 2: In Vivo Efficacy of this compound in Wound Healing (Rat Models)
| Treatment | Duration | Key Findings | Reference |
| DP Ointment (2.5, 5, 10 µg/mL) | 7 days | Increased fibroblast proliferation and phosphorylated-ERK in wound tissue. | [20] |
| DP Ointment | 21 days | Significantly promoted wound closure compared to control. | [2] |
| DP Ointment (0.2 mg/mL) in Diabetic Rats | 21 days | Alleviated inflammatory cell infiltration and promoted wound healing. | [7][8] |
Experimental Protocols
1. Cell Viability MTT Assay
This protocol is adapted from studies on HaCaT keratinocytes.[19][21]
-
Seed cells (e.g., 2.5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, and 2 µg/mL) for 24 hours at 37°C.
-
Add MTT solution (0.5 mg/mL) to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add DMSO (500 µL/well) to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 620 nm using an ELISA plate reader.
2. Western Blot Analysis for Signaling Pathway Activation
This protocol is based on the investigation of signaling pathways in HaCaT cells.[19][21]
-
Culture cells (e.g., 5 x 10⁶ cells per 75T flask) to the desired confluency.
-
Treat the cells with this compound (e.g., 1 and 2 µg/mL) for the desired time (e.g., 12 hours) at 37°C.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 40 µg) and separate them by SDS-PAGE (10-12% gel).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., β-catenin, p-AKT, AKT, p-ERK, ERK, p-p38, p38, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
3. In Vitro Wound Healing (Scratch) Assay
This protocol is a generalized method based on descriptions of wound healing experiments.[15]
-
Plate cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and grow them to confluence.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound (e.g., 1 and 2 µg/mL) or a vehicle control.
-
Image the scratch at different time points (e.g., 0, 12, and 24 hours).
-
Quantify the wound closure by measuring the width of the scratch at each time point.
Visualizations
References
- 1. Pharmacodynamics of this compound and Its Inflammation-Targeting Emulsion Gel for Wound Healing [mdpi.com]
- 2. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 13. [Should we fear the perchlorate ion in the environment?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perchlorate Clinical Pharmacology and Human Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dracorhodin Perchlorate In Vivo Applications
This technical support center provides guidance and addresses frequently asked questions for researchers utilizing Dracorhodin Perchlorate (DP) in in vivo experiments. The current body of scientific literature focuses predominantly on the topical application of DP for wound healing. Information regarding the systemic bioavailability and pharmacokinetics of DP following oral or intravenous administration is not available at this time. Therefore, this guide centers on optimizing local bioavailability and therapeutic efficacy in wound healing models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing significant wound healing promotion with my this compound formulation. What are potential reasons for this?
A1: Several factors can influence the efficacy of topically applied this compound. Consider the following troubleshooting steps:
-
Formulation and Delivery System: The choice of vehicle is critical for the local delivery of DP. Simple ointments may not provide optimal skin penetration. Studies have shown that emulsion gels, particularly inflammation-targeting formulations, can enhance transdermal penetration and therapeutic effect.[1][2][3] If you are using a basic ointment, consider reformulating into an emulsion-based system.
-
Concentration of this compound: The concentration of DP in your formulation is a key parameter. While higher concentrations might seem more effective, there could be a plateau effect or even cytotoxicity at very high doses. In vivo studies on rats have demonstrated efficacy with DP concentrations in ointments ranging from 2.5 µg/mL to 10 µg/mL.[4][5]
-
Application Frequency and Duration: Ensure that the application frequency is consistent with established protocols. Most studies report once-daily application of the formulation to the wound site.[1] The duration of the experiment should be sufficient to observe significant healing, with endpoints often assessed at 7, 14, and 21 days.[6]
-
Wound Model: The type of wound model (e.g., excision, incision, diabetic ulcer) can impact healing rates and the observed effects of DP. Ensure your model is appropriate for the research question and that the wound creation is standardized across all animals.
Q2: How can I improve the local bioavailability and penetration of this compound at the wound site?
A2: Enhancing the delivery of DP to the target tissue is crucial for its therapeutic effect. The literature suggests the following strategies:
-
Emulsion Gels: Formulating this compound into an emulsion gel has been shown to improve its transdermal penetration compared to non-targeted formulations.[1][2][3]
-
Inflammation-Targeting Formulations: Incorporating charge-imparting agents like sodium dodecyl sulfate (SDS) can create inflammation-targeting emulsion gels. These formulations have demonstrated superior wound healing effects, potentially by concentrating the drug at the inflamed wound site.[1][2][3]
Q3: What are the known mechanisms of action of this compound in wound healing that I should be assessing?
A3: this compound has been shown to promote wound healing through several mechanisms. Your experimental design could include assessing the following pathways and markers:
-
Fibroblast Proliferation: DP can induce the proliferation of fibroblasts, which are essential for synthesizing the new extracellular matrix. This effect is associated with the phosphorylation of the extracellular signal-regulated kinase (ERK).[4][5]
-
Angiogenesis: this compound has pro-angiogenic effects, promoting the formation of new blood vessels, which is a critical step in wound healing.[7]
-
Modulation of Inflammation: DP can regulate the expression of inflammatory cytokines. In diabetic wound models, it has been shown to alleviate prolonged inflammation by modulating the TLR4 pathway.[8]
-
Expression of Growth Factors: The application of DP has been linked to increased expression of key growth factors involved in tissue regeneration, such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).[1][2][3][9]
-
Involvement of Signaling Pathways: The wound healing effects of DP have been associated with the activation of several signaling pathways, including ERK/p38, AKT, and β-catenin signaling in keratinocytes.[10]
Q4: Is there any information on the oral bioavailability or systemic pharmacokinetics of this compound?
A4: Currently, there is a significant gap in the scientific literature regarding the oral bioavailability, systemic pharmacokinetics (absorption, distribution, metabolism, and excretion), and formulation strategies for systemic delivery of this compound. The available research has focused on its local application for wound healing, where systemic absorption is not the primary goal. Future research is needed to explore the potential for systemic applications of DP and to characterize its pharmacokinetic profile.
Experimental Protocols
Preparation of this compound Ointment (0.2 mg/mL)
-
Objective: To prepare a simple ointment formulation for topical application in wound healing studies.
-
Materials:
-
This compound (DP)
-
Dimethyl sulfoxide (DMSO)
-
Vaseline
-
-
Procedure:
-
Dissolve 20 mg of this compound in 2 mL of DMSO to create a stock solution.
-
Take 20 µL of the DP stock solution and dilute it with 980 µL of DMSO to achieve a final concentration of 200 µg/mL.
-
Mix 1 mL of the 200 µg/mL DP solution with 16 g of Vaseline to prepare the final ointment.
-
Preparation of Inflammation-Targeting Emulsion Gel
-
Objective: To prepare an advanced delivery system to enhance transdermal penetration of this compound.
-
Materials:
-
Glycerin monostearate
-
Soya bean lecithin
-
This compound (DP)
-
Ethanol
-
Sodium dodecyl sulfate (SDS)
-
Purified water
-
Gel matrix (e.g., Carbopol)
-
-
Procedure:
-
Mix glycerin monostearate, soya bean lecithin, and this compound in a quality ratio of 5:10:1.
-
Add ethanol and sonicate the mixture until all components are dissolved.
-
In a separate container, dissolve SDS in purified water.
-
Slowly add the SDS solution to the ethanol mixture while stirring to form an inflammation-targeting emulsion.
-
Incorporate the emulsion into a gel matrix in a proportional manner to obtain the final emulsion gel.[1]
-
Quantitative Data Summary
Table 1: Effect of this compound Formulations on Wound Healing Rate in Rats
| Formulation | Day 3 Healing Rate (%) | Day 7 Healing Rate (%) | Day 10 Healing Rate (%) | Day 14 Healing Rate (%) | Reference |
| DP Ointment | 14.5 | 28.2 | 72.9 | 95.4 | [6] |
| Vehicle Control | 10.6 | 19.9 | 63.8 | 88.4 | [6] |
Table 2: Comparison of Topical this compound Emulsion Gels on Growth Factor Expression
| Formulation | Growth Factor | Day 7 Improvement (%) | Day 14 Improvement (%) | Reference |
| Inflammation-Targeting Emulsion Gel | bFGF | 45.5 | - | [2][3] |
| Inflammation-Targeting Emulsion Gel | EGF | - | 49.9 | [2][3] |
| (Improvement is calculated relative to the non-targeting emulsion gel group) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in Wound Healing.
Caption: In Vivo Wound Healing Experimental Workflow.
References
- 1. Combined metabolomics and network pharmacology to elucidate the mechanisms of this compound in treating diabetic foot ulcer rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound regulates fibroblast proliferation to promote rat's wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 4. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The solubility-permeability interplay and oral drug formulation design: Two heads are better than one - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dracorhodin Perchlorate & Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dracorhodin perchlorate in fluorescence-based assays.
FAQs & Troubleshooting Guides
This section addresses specific issues that may arise when using this compound in experiments involving fluorescence.
Issue 1: Unexpectedly high background fluorescence in my assay.
-
Question: I am using this compound in my cell-based assay and observing a higher-than-expected background fluorescence, even in my control wells without my fluorescent probe. What could be the cause?
Answer: this compound is itself a fluorescent compound.[1] The observed background is likely due to its intrinsic fluorescence, also known as autofluorescence. The compound has known absorbance maxima at 272 nm, 309 nm, and 445 nm, suggesting it may be excited by wavelengths in the UV and blue regions of the spectrum, potentially leading to emission in the blue or green regions.[2]
Troubleshooting Steps:
-
Measure the fluorescence of this compound alone: Prepare a solution of this compound at the concentration used in your experiment and measure its fluorescence using the same filter set as your assay. This will confirm if its emission spectrum overlaps with that of your fluorescent probe.
-
Use a spectral scanner: If available, scan the excitation and emission spectra of this compound to identify its peak fluorescence and determine the extent of spectral overlap with your dye.
-
Optimize filter selection: Choose excitation and emission filters that maximize the signal from your fluorescent probe while minimizing the signal from this compound. If there is significant spectral overlap, consider using a fluorescent probe with a longer emission wavelength (red-shifted) to move away from the potential emission of this compound.[3]
-
Implement a background subtraction protocol: If the autofluorescence is consistent, you can subtract the fluorescence intensity of control wells containing only this compound (and no fluorescent probe) from your experimental wells.
-
Issue 2: My fluorescence signal is lower than expected (quenching).
-
Question: After adding this compound to my assay, the signal from my fluorescent reporter has significantly decreased. Is this compound quenching my fluorophore?
Answer: It is possible that this compound is causing fluorescence quenching. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if the emission spectrum of your fluorophore overlaps with the absorption spectrum of this compound.[4] Given its absorbance peaks, this compound could potentially quench fluorophores that emit in the UV or blue-to-green range.[2]
Troubleshooting Steps:
-
Check for spectral overlap: Compare the emission spectrum of your fluorescent probe with the absorbance spectrum of this compound. Significant overlap is a prerequisite for FRET-based quenching.
-
Perform a titration experiment: To assess concentration-dependent quenching, set up a series of reactions with a fixed concentration of your fluorescent probe and increasing concentrations of this compound. A dose-dependent decrease in fluorescence would suggest quenching.
-
Change your fluorescent probe: If quenching is confirmed, consider switching to a fluorophore with an emission spectrum that does not overlap with the absorbance of this compound. For example, a far-red or near-infrared dye may be less susceptible to quenching by this compound.
-
Consider the inner filter effect: High concentrations of this compound can absorb the excitation light intended for your fluorophore or the emitted light from it, leading to an apparent decrease in signal.[5] Reducing the concentration of this compound, if experimentally feasible, can mitigate this effect.
-
Quantitative Data
The following table summarizes the known spectral properties of this compound.
| Property | Wavelength (nm) |
| Absorbance Maxima | 272, 309, 445 |
Data sourced from Cayman Chemical.[2]
Experimental Protocols
Protocol 1: Determining Potential Spectral Overlap
This protocol helps to identify if this compound's spectral properties will interfere with your chosen fluorophore.
-
Prepare Solutions:
-
Prepare a solution of your fluorescent probe at the final assay concentration in the assay buffer.
-
Prepare a solution of this compound at the final assay concentration in the assay buffer.
-
-
Acquire Spectra:
-
Using a fluorescence spectrophotometer, measure the excitation and emission spectra of your fluorescent probe solution.
-
Measure the absorbance spectrum of the this compound solution using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of the this compound solution by exciting at its absorbance maxima (e.g., 445 nm) and at the excitation wavelength of your fluorescent probe.
-
-
Analyze the Data:
-
Overlay the emission spectrum of your fluorescent probe with the absorbance spectrum of this compound to check for overlap, which could indicate FRET-based quenching.
-
Overlay the emission spectra of your fluorescent probe and this compound to check for overlapping signals that could lead to high background.
-
Visualizations
Signaling Pathways of this compound
This compound has been shown to influence several key signaling pathways in different cell types.
References
Technical Support Center: Ensuring Reproducibility in Experiments with Commercial Dracorhodin Perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their experiments using commercial Dracorhodin perchlorate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a synthetic, stable salt of dracorhodin, a natural anthocyanin found in "Dragon's blood" resin.[1][2] It is a pro-apoptotic compound investigated for its anti-tumor properties in various cancers, including prostate, breast, and cervical cancer.[3][4] Additionally, it is widely studied for its ability to promote wound healing.[3][5]
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
Inhibition of PI3K/Akt and NF-κB activation.[4]
-
Upregulation of p53 expression.[4]
-
Activation of caspases and generation of reactive oxygen species (ROS).[4]
-
Regulation of the TLR4 pathway.[5]
-
Activation of ERK/p38 MAPK and β-catenin signaling.[6][7][8]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMF and DMSO at approximately 30 mg/mL.[9] For cell culture experiments, a common practice is to prepare a high-concentration stock solution in DMSO. For in vivo studies, formulations in DMSO mixed with vehicles like Vaseline or corn oil have been used.[3][10] It is crucial to select an appropriate solvent and concentration to avoid precipitation and cellular toxicity from the solvent.
Q4: What is the stability of this compound in solution?
When stored at -20°C, this compound is stable for at least four years as a crystalline solid.[9] Stock solutions in DMSO should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions in cell culture media, it is recommended to prepare them fresh for each experiment to minimize degradation.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
Possible Cause 1: Poor Solubility or Precipitation in Culture Medium
-
Troubleshooting Steps:
-
Visually inspect the culture medium for any signs of precipitation after adding the this compound working solution.
-
Reduce the final concentration of DMSO in the culture medium to below 0.5% to minimize solvent-induced precipitation and cytotoxicity.
-
To aid solubilization, you can gently warm the stock solution tube to 37°C and use an ultrasonic bath for a short period.[10]
-
Consider using a different solvent system if DMSO proves problematic, though its solubility in aqueous solutions like PBS is significantly lower (e.g., 0.20 mg/ml in a 1:4 DMSO:PBS mixture).[9]
-
Possible Cause 2: Lot-to-Lot Variability of Commercial this compound
-
Troubleshooting Steps:
-
Be aware that commercial "Dragon's blood" samples, the source of dracorhodin, can have highly variable biological activity despite similar dracorhodin content. This variability may extend to synthesized this compound.
-
Whenever possible, purchase this compound from a reputable supplier that provides a certificate of analysis (CoA) with purity data (e.g., ≥98% by HPLC).
-
If you suspect lot-to-lot variability, it is advisable to test a new batch in a small-scale pilot experiment to confirm its activity before proceeding with large-scale studies.
-
For critical experiments, consider performing your own quality control, such as HPLC analysis, to confirm the purity and integrity of the compound.
-
Possible Cause 3: Degradation of this compound
-
Troubleshooting Steps:
-
Always prepare fresh working solutions from a frozen stock for each experiment.
-
Avoid prolonged exposure of stock and working solutions to light.[10]
-
If using older stock solutions, test their efficacy against a freshly prepared solution to rule out degradation as the cause of inconsistent results.
-
Issue 2: High Cell Toxicity or Off-Target Effects
Possible Cause 1: Solvent Toxicity
-
Troubleshooting Steps:
-
Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level (typically well below 1%).
-
Run a vehicle control experiment (cells treated with the same concentration of solvent without this compound) to assess the baseline cytotoxicity of the solvent on your specific cell line.
-
Possible Cause 2: Impurities in the Commercial Product
-
Troubleshooting Steps:
-
Review the certificate of analysis from your supplier for any information on impurities.
-
If you suspect impurities are causing off-target effects, consider purchasing a higher purity grade of this compound or from a different supplier.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 366.75 g/mol | [11] |
| Solubility in DMSO | ~30 mg/mL | [9] |
| Solubility in DMF | ~30 mg/mL | [9] |
| Storage Temperature | -20°C (solid) | [9] |
| Stability | ≥ 4 years (solid at -20°C) | [9] |
Key Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is adapted from studies on HaCaT keratinocytes.[12][13]
Methodology:
-
Seed HaCaT cells (2.5 x 10^5 cells/well) into 24-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, and 2 µg/ml) for 24 hours.[12][13][14] Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution (0.5 mg/ml) to each well and incubate for 2 hours at 37°C.
-
Remove the MTT solution and add 500 µl/well of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 620 nm.
In Vitro Wound Healing (Scratch) Assay
This protocol is based on experiments with HaCaT keratinocytes.[12][13]
Methodology:
-
Seed HaCaT cells in 6-well plates and grow them to ~90% confluency.
-
Create a "scratch" or a denuded area of constant width in the cell monolayer using a sterile 200-µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound (e.g., 1 and 2 µg/ml) or vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., every 3 hours for 24 hours) using a microscope.[12][13]
-
Quantify the wound closure by measuring the width of the scratch at different time points and comparing it to the initial width.
Western Blot Analysis for Signaling Pathway Activation
This protocol is a general guideline based on studies investigating the effect of this compound on signaling pathways like PI3K/Akt and ERK.[7][12][13]
Methodology:
-
Plate cells (e.g., 5 x 10^6 HaCaT cells in a T75 flask) and treat with this compound (e.g., 1 and 2 µg/ml) for a specified duration (e.g., 12 hours).[7][12][13]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 40 µg) on an SDS-PAGE gel (10-12%).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Visualizations
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Pharmacodynamics of this compound and Its Inflammation-Targeting Emulsion Gel for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. caymanchem.com [caymanchem.com]
- 10. glpbio.com [glpbio.com]
- 11. This compound | LGC Standards [lgcstandards.com]
- 12. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays for High Concentrations of Dracorhodin Perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of Dracorhodin perchlorate in cell viability assays.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during experiments with this compound and provides practical solutions.
Q1: My MTT assay results are inconsistent and show increased absorbance at high concentrations of this compound, even in wells without cells. What is causing this?
A: This is a common issue when working with colored compounds. This compound is a red pigment, and at high concentrations, its intrinsic color can interfere with colorimetric assays like the MTT assay. The assay's endpoint is the measurement of formazan, a purple-colored product, at an absorbance of ~570 nm. The absorbance spectrum of this compound may overlap with that of formazan, leading to artificially high readings that are not indicative of cell viability.
Q2: How can I confirm if this compound is interfering with my MTT assay?
A: To confirm interference, you should run a "compound-only" control. This involves adding the same high concentrations of this compound to wells containing culture medium but no cells. If you observe a significant absorbance reading at 570 nm in these wells, it confirms that the compound itself is interfering with the assay.
Q3: What are the most suitable alternative cell viability assays for a colored compound like this compound?
A: For colored compounds, it is best to use assays that do not rely on absorbance in the visible spectrum. Recommended alternatives include:
-
Luminescence-based assays: Such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Fluorescence-based assays: Like the alamarBlue® (resazurin) assay, which measures the metabolic reduction of a substrate to a fluorescent product.
-
Cytotoxicity assays: The Lactate Dehydrogenase (LDH) cytotoxicity assay measures the release of LDH from damaged cells and can be a good orthogonal method to confirm cytotoxicity.[1][2][3][4]
Q4: I am using the alamarBlue® (resazurin) assay and observing high background fluorescence. What are the possible causes?
A: High background in a resazurin-based assay can be due to several factors:
-
Media components: Phenol red in the culture medium can increase background fluorescence. It is advisable to use phenol red-free medium if possible.
-
Incubation time: Over-incubation can lead to the reduction of resazurin by components in the serum or by the compound itself. Optimize the incubation time by performing a time-course experiment.[5]
-
Contamination: Bacterial or fungal contamination can lead to the reduction of resazurin. Ensure aseptic techniques are followed.
Q5: My CellTiter-Glo® results show high variability between replicate wells. How can I improve the consistency?
A: To improve the consistency of the CellTiter-Glo® assay, consider the following:
-
Complete cell lysis: Ensure complete cell lysis by mixing the plate on an orbital shaker for a few minutes after adding the reagent.[6][7]
-
Temperature stability: Allow the plate and reagents to equilibrate to room temperature before measurement, as the luciferase enzyme activity is temperature-dependent.[8]
-
Pipetting accuracy: Use calibrated pipettes and ensure accurate dispensing of both cells and reagent, especially in low-volume formats like 384-well plates.
Q6: When is it appropriate to use an LDH cytotoxicity assay?
A: The LDH assay is a measure of cytotoxicity, specifically membrane integrity, rather than cell viability (metabolic activity).[1][2][3][4] It is particularly useful when you want to:
-
Confirm that a decrease in viability observed with another assay (like CellTiter-Glo®) is due to cell death and not just a reduction in metabolic activity.
-
Distinguish between cytostatic (inhibiting growth) and cytotoxic (killing cells) effects of a compound.
-
Assess acute cytotoxicity, as LDH is released relatively quickly after membrane damage.[9]
Recommended Cell Viability Assays for this compound
The following table summarizes the recommended assays for use with high concentrations of the colored compound this compound.
| Assay | Principle | Detection Method | Advantages for Colored Compounds | Potential Issues |
| CellTiter-Glo® | Measures ATP levels, an indicator of metabolically active cells.[6] | Luminescence | Luminescent signal is less likely to be affected by colored compounds. High sensitivity.[10][11] | Potential interference from compounds affecting luciferase or ATP levels. Requires a luminometer. |
| alamarBlue® (Resazurin) | Measures the reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.[10][12] | Fluorescence | Fluorescence detection avoids interference from colored compounds that absorb in the visible range. Non-toxic to cells.[10][13] | Potential for direct reduction of resazurin by the test compound. Interference from media components like phenol red.[14] |
| LDH Cytotoxicity Assay | Measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.[1][2][3][4] | Colorimetric or Fluorometric | Measures an endpoint in the supernatant, so the compound's color in the cell layer has less impact. Confirms cytotoxicity. | Serum in the media can contain LDH, leading to high background.[2] Not a direct measure of viable cells. |
Detailed Experimental Protocols
The following are generalized protocols. Always refer to the manufacturer's instructions for specific details.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Materials:
-
Cells in culture
-
This compound
-
Opaque-walled multiwell plates (e.g., 96-well)
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat cells with various concentrations of this compound. Include vehicle-only controls and no-cell (media only) background controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6][15]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]
-
Measure luminescence using a plate-reading luminometer.
Data Analysis: Subtract the average background luminescence from all readings. Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: alamarBlue® (Resazurin) Cell Viability Assay
Materials:
-
Cells in culture
-
This compound
-
Clear or black-walled multiwell plates (black-walled recommended for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density in 100 µL of culture medium.
-
Incubate for 24 hours.
-
Treat cells with this compound. Include appropriate controls.
-
Incubate for the desired time.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.[5][12]
-
Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12]
Data Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
Cells in culture
-
This compound
-
Clear 96-well plates
-
LDH Assay Kit (containing substrate, cofactor, and dye)[1][2][3][9]
-
Absorbance plate reader
Procedure:
-
Seed cells in a 96-well plate.
-
Include the following controls:
-
Spontaneous LDH release (cells with vehicle)
-
Maximum LDH release (cells with lysis buffer provided in the kit)
-
No-cell background (media only)
-
-
Treat cells with this compound and incubate for the desired time.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution (if required by the kit).
-
Measure absorbance at 490 nm.
Data Analysis:
-
Subtract the no-cell background from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by this compound and a recommended experimental workflow.
References
- 1. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. LDH Cytotoxicity Assay Kit - Creative Biolabs [adcc.creative-biolabs.com]
- 4. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 5. alamarBlue® Cell Viability Assay Protocol [m.antpedia.com]
- 6. ch.promega.com [ch.promega.com]
- 7. OUH - Protocols [ous-research.no]
- 8. device.report [device.report]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. promega.com [promega.com]
Validation & Comparative
Validating the anti-tumor effects of Dracorhodin perchlorate in xenograft models
A Comparative Guide for Researchers
Introduction: Dracorhodin perchlorate, a synthetic analogue of a natural compound found in "Dragon's Blood" resin, has garnered significant interest for its potential anti-neoplastic properties. Numerous in-vitro studies have demonstrated its ability to inhibit proliferation and induce apoptosis in a wide range of cancer cell lines. This guide provides a comprehensive overview of the existing pre-clinical data on this compound, with a focus on its anti-tumor effects, mechanisms of action, and relevant experimental protocols.
Important Note on In-Vivo Data: Despite extensive investigation, publicly available research detailing the anti-tumor effects of this compound in xenograft models is currently lacking. Therefore, this guide focuses on the robust in-vitro data available and presents a hypothetical xenograft study workflow to guide future research. Direct comparative data of this compound with other chemotherapeutic agents in a xenograft setting is not available at this time.
In-Vitro Anti-Tumor Activity
This compound has demonstrated cytotoxic and pro-apoptotic effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below, showcasing its variable potency depending on the cancer type.
| Cell Line | Cancer Type | IC50 (µM) at 24h | Reference |
| PC-3 | Prostate Cancer | 40.18 | [1] |
| MCF-7 | Breast Cancer | 57 | [2] |
| SGC-7901 | Gastric Adenocarcinoma | Not specified (activity confirmed) | |
| A375-S2 | Malignant Melanoma | Not specified (activity confirmed) | |
| HeLa | Cervical Cancer | Not specified (activity confirmed) | [3] |
| U937 | Histiocytic Lymphoma | Not specified (activity confirmed) | [3] |
Mechanism of Action: Key Signaling Pathways
In-vitro studies have elucidated several key signaling pathways through which this compound exerts its anti-tumor effects. These primarily involve the induction of apoptosis and cell cycle arrest.
-
PI3K/Akt and NF-κB Inhibition: this compound has been shown to suppress the activation of the PI3K/Akt and NF-κB signaling pathways.[4] These pathways are crucial for cell survival and proliferation, and their inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.
-
p53 Upregulation: The compound upregulates the expression of the tumor suppressor protein p53.[4] This, in turn, activates downstream targets such as p21 and Bax, which promote cell cycle arrest and apoptosis.
-
Mitochondrial Apoptosis Pathway: this compound induces apoptosis through the mitochondrial pathway. This is characterized by the dissipation of the mitochondrial membrane potential and the activation of caspase-3 and its substrate, PARP.[4]
-
MAPK Pathway Involvement: In some cell lines, such as human melanoma A375-S2 cells, this compound has been observed to induce sustained phosphorylation of JNK and p38 MAPK, contributing to its apoptotic effects.
Below are diagrams illustrating the key signaling pathways affected by this compound.
Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below to facilitate the replication and further investigation of this compound's anti-tumor effects.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 10-80 µM) and a vehicle control (DMSO) for specified time points (e.g., 12, 24, 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Akt, p-Akt, NF-κB, p53, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Xenograft Study Workflow
The following diagram outlines a proposed experimental workflow for evaluating the anti-tumor effects of this compound in a xenograft model. This represents a standard approach and should be adapted based on the specific cancer model and research questions.
Conclusion and Future Directions
The available in-vitro evidence strongly suggests that this compound is a promising anti-cancer agent with a multi-faceted mechanism of action. It effectively induces apoptosis and inhibits key cell survival pathways in a variety of cancer cell lines.
The most critical next step in the evaluation of this compound is the validation of these in-vitro findings in well-designed in-vivo xenograft models. Future research should focus on:
-
Determining the in-vivo efficacy of this compound in reducing tumor growth in various cancer xenograft models.
-
Establishing a favorable pharmacokinetic and safety profile in animal models.
-
Conducting comparative studies against standard-of-care chemotherapeutic agents to understand its relative potency and potential for combination therapies.
Such studies are essential to bridge the gap between the promising in-vitro data and the potential clinical application of this compound as a novel anti-cancer therapeutic.
References
- 1. This compound suppresses proliferation and induces apoptosis in human prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound inhibits PI3K/Akt and NF-κB activation, up-regulates the expression of p53, and enhances apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dracorhodin Perchlorate and Crude "Dragon's Blood" Extract in Wound Healing Efficacy
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Purified Compound Versus its Natural Source in Promoting Cutaneous Wound Repair.
The quest for effective wound healing agents has led researchers to explore both purified phytochemicals and traditional herbal remedies. "Dragon's blood," a deep red resin obtained from various plant species, has been used for centuries in traditional medicine to accelerate wound repair. Its purported active ingredient, dracorhodin, is often studied in its stable salt form, dracorhodin perchlorate. This guide provides a comparative analysis of the efficacy of purified this compound versus the crude "Dragon's blood" extract, supported by experimental data to aid researchers in their drug discovery and development endeavors.
Quantitative Efficacy: A Head-to-Head Look
Direct comparative studies quantifying the efficacy of this compound against crude "Dragon's blood" extract are limited. However, by collating data from various in vitro and in vivo studies, a comparative picture emerges. It is crucial to note that the bioactivity of crude "Dragon's blood" can vary significantly based on the plant source and extraction method.
Table 1: Comparison of In Vitro Efficacy
| Parameter | This compound | Crude "Dragon's Blood" Extract | Source |
| Cell Type | Human HaCaT keratinocytes | Human fibroblasts | [1],[2] |
| Assay | Scratch Assay (Cell Migration) | MTT Assay (Cell Proliferation) | [1],[2] |
| Effective Concentration | 1 µg/mL (optimal for migration) | 0.2 - 2 mg/mL (dose-dependent increase) | [1],[2] |
| Key Finding | Significantly promoted wound closure by enhancing cell migration without affecting cell viability.[1] | Enhanced fibroblast proliferation in a dose-dependent manner.[2] |
Table 2: Comparison of In Vivo Efficacy
| Parameter | This compound | Crude "Dragon's Blood" Extract | Source |
| Model | Wistar Rats (Cutaneous Wound) | Zebrafish Embryos (Pro-angiogenic activity) | [3],[4] |
| Assay | Wound Closure Rate | Subintestinal Vessel (SIV) Sprouting | [3],[4] |
| Key Finding | Ointment significantly accelerated wound closure compared to control.[3] | Both induced pro-angiogenic effects, but samples with similar dracorhodin content showed variable activity, suggesting other active compounds in the crude extract.[4] | |
| Clinical Trial Data | Not available | In a clinical trial, a cream significantly improved wound healing duration in humans.[5] |
Delving into the Mechanisms: Signaling Pathways
The molecular mechanisms underlying the wound healing properties of this compound have been more extensively studied compared to the crude extract.
This compound:
Studies have shown that this compound promotes wound healing by activating several key signaling pathways in keratinocytes[1]. These include:
-
β-catenin Pathway: This pathway is crucial for cell adhesion and gene transcription related to cell proliferation and differentiation.
-
ERK/p38 MAPK Pathway: These pathways are involved in regulating cell migration, proliferation, and inflammatory responses.
-
AKT Pathway: This pathway plays a vital role in cell survival and proliferation.
Crude "Dragon's Blood" Extract:
The precise signaling pathways activated by the complex mixture of compounds in crude "Dragon's blood" are less defined. However, research indicates that its wound healing effects are mediated by:
-
Upregulation of Growth Factors: The extract has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor-Beta 1 (TGF-β1), both of which are critical for angiogenesis and tissue regeneration[6].
-
Modulation of Matrix Metalloproteinases (MMPs): It decreases the levels of Tissue Inhibitor of Metalloproteinase-1 (TIMP-1), which can lead to increased extracellular matrix remodeling, a key process in wound healing[6].
-
Involvement of MAPK and PI3K/Akt Pathways: Some evidence suggests that the extract can also activate the MAPK and PI3K/Akt signaling cascades, similar to this compound[7][8].
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Signaling pathways activated by this compound.
Caption: Typical workflow for in vitro wound healing studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols for key assays cited in this comparison.
MTT Cell Viability Assay
This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or crude "Dragon's blood" extract and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Scratch (Wound Healing) Assay
This in vitro assay mimics cell migration during wound healing.
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or fibroblasts) in a 6-well plate and grow them to form a confluent monolayer.
-
Scratching: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the test compound (this compound or crude extract) at the desired concentration.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the activation of signaling pathways.
-
Protein Extraction: Treat cells with the test compound for the specified time, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-ERK, p-AKT, β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and crude "Dragon's blood" extract demonstrate significant potential in promoting wound healing. This compound, as a purified compound, offers a more defined mechanism of action through the activation of specific signaling pathways like ERK, AKT, and β-catenin. This makes it a strong candidate for targeted drug development.
On the other hand, crude "Dragon's blood" extract, with its complex mixture of phytochemicals, may offer a broader spectrum of bioactivity, including pro-angiogenic, anti-inflammatory, and antimicrobial effects. The observation that crude extracts with similar dracorhodin content can have variable efficacy suggests the presence of other synergistic or additive compounds.
For researchers and drug development professionals, the choice between these two depends on the therapeutic strategy. This compound provides a clear path for developing a molecularly targeted drug with a well-understood mechanism. In contrast, further investigation into the composition and synergistic effects of the components within crude "Dragon's blood" extract could lead to the development of potent multi-target therapeutics or standardized botanical drugs. This guide provides a foundational comparison to inform such research directions.
References
- 1. okokocosmetiques.com [okokocosmetiques.com]
- 2. [Effects of extracts of Dragon's blood on fibroblast proliferation and extracellular matrix hyaluronic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. personalcaremagazine.com [personalcaremagazine.com]
- 4. Dragon’s Blood: Renew your skin [cosmeticsbusiness.com]
- 5. Chinese Dragon’s Blood EtOAc Extract Inhibits Liver Cancer Growth Through Downregulation of Smad3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and Mechanism of Dragon's Blood on Wound Healing of Patients with Stress Hand Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dracohodin Perochlorate Stimulates Fibroblast Proliferation via EGFR Activation and Downstream ERK/CREB and PI3K/Akt/mTOR Pathways In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chinese dragon's blood ethyl acetate extract suppresses gastric cancer progression through induction of apoptosis and autophagy mediated by activation of MAPK and downregulation of the mTOR-Beclin1 signalling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Dracorhodin Perchlorate Versus Resveratrol in Activating Pro-Apoptotic Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic activities of dracorhodin perchlorate and resveratrol, focusing on their mechanisms of action, effects on key signaling pathways, and efficacy in various cancer cell lines. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding.
Introduction
This compound, a synthetic analogue of the naturally occurring anthocyanin dracorhodin, and resveratrol, a well-known polyphenol found in grapes and other plants, have both demonstrated significant potential as pro-apoptotic agents in cancer research.[1][2] Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can selectively induce apoptosis in cancer cells are highly sought after for therapeutic development. This guide compares the performance of these two compounds in activating pro-apoptotic pathways.
Mechanism of Action and Signaling Pathways
Both this compound and resveratrol induce apoptosis through multiple signaling pathways, often converging on the activation of caspases, the executioners of apoptosis. However, the upstream mechanisms and key molecular targets can differ.
This compound
This compound primarily induces apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3] Its mechanism involves:
-
Upregulation of p53: It increases the expression of the tumor suppressor protein p53 and its downstream target p21, which play crucial roles in cell cycle arrest and apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: It alters the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2, Bcl-XL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[3][4][5] This results in the release of cytochrome c and Apoptosis-Inducing Factor (AIF) from the mitochondria into the cytoplasm.[6]
-
Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[4][6] this compound has also been shown to activate initiator caspases of the extrinsic pathway, such as caspase-8 and -10.[1][7]
-
MAPK Pathway Involvement: The pro-apoptotic effect is also mediated by the sustained phosphorylation of JNK and p38 MAPKs.[1][7]
-
Generation of Reactive Oxygen Species (ROS): It can induce ROS generation, which further contributes to mitochondrial dysfunction and apoptosis.[3]
References
- 1. This compound induces A375-S2 cell apoptosis via accumulation of p53 and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 3. This compound induces apoptosis via activation of caspases and generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induced Human Breast Cancer MCF-7 Apoptosis through Mitochondrial Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View of this compound induces apoptosis in bladder cancer cells through Bcl-2, Bcl-XL, survivin down-regulation and caspase-3 activation | Bangladesh Journal of Pharmacology [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Properties of Dracorhodin Perchlorate and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory effects of Dracorhodin perchlorate and curcumin, supported by experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these two compounds as anti-inflammatory agents.
Overview of Compounds
This compound is a synthetic analogue of dracorhodin, a flavonoid found in "Dragon's Blood" resin, which has been used in traditional medicine for its wound-healing properties.[1] Recent studies have begun to explore its specific pharmacological activities, including its anti-inflammatory and anti-cancer effects.[2]
Curcumin , a polyphenol extracted from the rhizome of Curcuma longa (turmeric), is a well-researched natural compound known for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[3] Its wide range of biological activities has made it a subject of intense research for therapeutic applications.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and curcumin based on in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for studying inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | IC50 Value (µM) | Notes |
| This compound | Not Reported | Data not available | Inhibits iNOS expression. |
| Curcumin | RAW 264.7 | 6 µM[4] | Inhibited NO production as measured by nitrite in the culture medium. |
| RAW 264.7 | 11.0 ± 0.59 µM[5][6] | - | |
| Primary Microglia | 3.7 µM[7] | - |
Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators
| Compound | Cell Line | Inflammatory Marker | Concentration | % Inhibition / Reduction |
| This compound | RAW 264.7 | TNF-α | 10, 30, 50 mg/mL | 61.63%, 73.06%, 66.03% |
| RAW 264.7 | IL-1β | 10, 30, 50 mg/mL | 94.78%, 95.40%, 88.99% | |
| RAW 264.7 | IL-6 | 10, 30, 50 mg/mL | 91.37%, 97.02%, 89.00% | |
| Curcumin | RAW 264.7 | TNF-α | 10 µg/mL | 87.63% (mRNA expression) |
| RAW 264.7 | IL-6 | 10 µg/mL | 80.04% (mRNA expression) | |
| RAW 264.7 | IL-1β | 10 µg/mL | 87.02% (mRNA expression) | |
| RAW 264.7 | TNF-α | 5 µM | 11% | |
| RAW 264.7 | IL-6 | 5 µM | 20% |
Table 3: Effect on Pro-Inflammatory Enzymes
| Compound | Cell Line | Enzyme | Effect |
| This compound | RAW 264.7 | iNOS | Downregulation of expression |
| RAW 264.7 | COX-2 | Downregulation of expression | |
| Curcumin | RAW 264.7 | iNOS | Downregulation of expression |
| RAW 264.7 | COX-2 | Downregulation of expression |
Signaling Pathways
Both this compound and curcumin exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
This compound: Inhibits the activation of NF-κB.
-
Curcumin: Suppresses NF-κB activation by preventing the degradation of IκBα.[8]
Caption: Inhibition of the NF-κB signaling pathway by this compound and Curcumin.
MAPK Signaling Pathway
The MAPK pathway, which includes cascades like ERK, JNK, and p38, is another critical regulator of cellular responses to external stimuli, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators.
-
This compound: Modulates the ERK and p38 MAPK pathways.
-
Curcumin: Inhibits the phosphorylation of ERK, JNK, and p38 MAPKs.[7]
Caption: Modulation of the MAPK signaling pathway by this compound and Curcumin.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and curcumin.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: For experiments, cells are seeded in appropriate multi-well plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis) and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound or curcumin for a specified time (e.g., 1 hour) before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for a designated period (e.g., 24 hours).
Cell Viability Assay (MTT Assay)
-
After the treatment period, the cell culture medium is removed.
-
MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Test)
-
The cell culture supernatant is collected after the treatment period.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.
Measurement of Pro-Inflammatory Cytokines (ELISA)
-
The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm.
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-MAPKs)
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phosphorylated and total forms of ERK, JNK, and p38, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory screening.
Conclusion
Both this compound and curcumin demonstrate significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators and modulating crucial signaling pathways like NF-κB and MAPK.
-
Curcumin is a well-established anti-inflammatory agent with a substantial body of research supporting its efficacy and detailing its mechanisms of action. Quantitative data, including IC50 values for the inhibition of inflammatory markers, are readily available.
-
This compound is an emerging compound with promising anti-inflammatory effects. While current data clearly indicates its ability to suppress pro-inflammatory cytokine and enzyme expression, further research is needed to establish more comprehensive quantitative data, such as specific IC50 values for its anti-inflammatory activity.
This comparative guide highlights the potential of both compounds in the development of new anti-inflammatory therapies. For researchers, curcumin serves as a benchmark compound, while this compound represents a novel candidate warranting further investigation to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curcumin, an anti-tumour promoter and anti-inflammatory agent, inhibits induction of nitric oxide synthase in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apjai-journal.org [apjai-journal.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin: an orally bioavailable blocker of TNF and other pro-inflammatory biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wound Healing: Dracorhodin Perchlorate Versus Standard Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective wound healing agents is a cornerstone of regenerative medicine and dermatological research. While standard agents have long been the mainstay of clinical practice, novel compounds are emerging with promising therapeutic potential. This guide provides a detailed comparison of the efficacy of Dracorhodin perchlorate, a natural compound derived from "Dragon's blood" resin, against established wound healing agents: Silver sulfadiazine, Povidone-iodine, and Becaplermin (a recombinant human platelet-derived growth factor).
Comparative Efficacy Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a comparative overview of the pro-healing properties of this compound and standard agents.
Table 1: In Vitro Efficacy – Keratinocyte and Fibroblast Migration
| Agent | Cell Type | Assay | Concentration | Time Point | Wound Closure Rate/Migration Effect |
| This compound | Human Keratinocytes (HaCaT) | Scratch Assay | 1 µg/mL | 24 h | Significantly reduced wound width compared to control.[1][2] |
| Human Keratinocytes (HaCaT) | Scratch Assay | 1-2 µg/mL | 12 & 24 h | Progressive wound closure in a time-dependent manner.[1] | |
| Fibroblasts (NIH-3T3) | CCK-8 Assay | 1.25-5 mg/mL | 12-24 h | Significantly induced fibroblast proliferation.[3] | |
| Becaplermin (rhPDGF-BB) | Human Fibroblasts | Chemotaxis Assay | N/A | N/A | Promotes chemotactic recruitment and proliferation of fibroblasts.[4] |
N/A: Data not available in the searched literature in a comparable format.
Table 2: In Vivo Efficacy – Wound Closure in Animal Models
| Agent | Animal Model | Wound Type | Treatment Group | Day 3 | Day 7 | Day 10 | Day 14 | Day 21 |
| This compound | Wistar Rat | Full-thickness punch | DP Ointment | 14.5% | 28.2% | 72.9% | 95.4% | ~100% |
| Wistar Rat | Full-thickness punch | Vehicle Control | 10.6% | 19.9% | 63.8% | 88.4% | ~95.3% | |
| Povidone-iodine | Sprague-Dawley Rat | Full-thickness excisional | 0.5% PVI | N/A | Enhanced | N/A | Enhanced | N/A |
| Sprague-Dawley Rat | Full-thickness excisional | Untreated Control | N/A | Baseline | N/A | Baseline | N/A | |
| Silver Sulfadiazine | Mouse | Full-thickness thermal | 1% SSD Cream | -49.7% (expansion) | N/A | 16.3% | N/A | N/A |
| Mouse | Full-thickness thermal | Untreated Control | -23.8% (expansion) | N/A | 42.1% | N/A | N/A |
Data presented as percentage of wound area reduction. Negative values indicate wound expansion.
Table 3: Clinical Efficacy – Human Studies
| Agent | Patient Population | Ulcer Type | Complete Healing Rate (Treatment Group) | Complete Healing Rate (Control/Placebo) | Study Duration |
| Becaplermin Gel (100 µg/g) | Diabetic Patients | Neuropathic Foot Ulcers | 50% | 35% (Placebo Gel) | 20 weeks |
| Diabetic Patients | Neuropathic Foot Ulcers | 44% | 22% (Good Ulcer Care) | N/A | |
| Silver Sulfadiazine (1%) | Burn Patients | 2° Deep-dermal | 0% (at 4 weeks) | 4% (Nano-crystalline Silver) | 4 weeks |
| Burn Patients | Moderate to Severe | 46.7% (moderate epithelialization) | 71.4% (SSD + Cerium Nitrate) | N/A |
Direct clinical trial data for this compound and comparative data for Povidone-iodine in a similar format were not available in the searched literature.
Table 4: Effects on Inflammatory Markers and Growth Factors
| Agent | Model | Marker | Effect |
| This compound | Diabetic Rat Wound | TNF-α, IL-1β | Significantly reduced expression.[5] |
| Wistar Rat Wound | EGF, VEGF | Facilitated expression.[6] | |
| Human Keratinocytes | p-ERK, p-AKT, p-p38, β-catenin | Significantly increased protein expression levels.[1] | |
| Povidone-iodine | Rat Wound | TGF-β | Increased expression.[7][8] |
| Rat Wound | IL-6 | Reduced expression.[7] | |
| Silver Sulfadiazine | Mouse Burn Wound | IL-1, IL-1ra | Lowered expression.[9] |
| Becaplermin (rhPDGF-BB) | N/A | PDGF Receptor | Activates receptor to promote chemotaxis and proliferation.[4][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Scratch (Wound Healing) Assay
This assay models the migration of cells to close a "wound" created in a confluent cell monolayer.
-
Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 6-well or 12-well plate and culture until they reach approximately 90-100% confluency.[11]
-
Creating the Scratch: A sterile 200 µL pipette tip is used to create a straight scratch across the center of the cell monolayer.[12] A perpendicular scratch can also be made to create a cross.[11]
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells.[11]
-
Treatment: Fresh culture medium containing the test agent (e.g., this compound at 1-2 µg/mL) or a vehicle control is added to the respective wells.[1] To distinguish between migration and proliferation, a proliferation inhibitor like Mitomycin C can be added.
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.[11] Consistent imaging locations should be marked.
-
Analysis: The width of the scratch is measured at different points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100%
In Vivo Full-Thickness Excisional Wound Model
This model is used to evaluate the efficacy of topical agents on wound healing in a living organism.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[6][13]
-
Anesthesia and Hair Removal: The animals are anesthetized, and the dorsal hair is shaved and the skin is disinfected.
-
Wound Creation: A full-thickness wound is created on the dorsum of the animal using a sterile biopsy punch (e.g., 8-10 mm diameter).[7]
-
Topical Application: The test agent (e.g., this compound ointment) or a control vehicle is applied topically to the wound daily.[6]
-
Wound Area Measurement: The wound area is traced or photographed at regular intervals (e.g., days 3, 7, 10, 14, 21).[6] The percentage of wound contraction is calculated as: [(Initial Wound Area - Wound Area on Day N) / Initial Wound Area] x 100%
-
Histological Analysis: On specified days, animals are euthanized, and the wound tissue is excised for histological analysis (e.g., H&E staining for re-epithelialization and inflammatory cell infiltration, Masson's trichrome staining for collagen deposition).
-
Biochemical Analysis: Wound tissue can also be homogenized for the analysis of protein expression (e.g., Western blot, ELISA) of growth factors and inflammatory cytokines.[6]
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.
-
Protein Extraction: Cells or tissues are lysed in a suitable buffer (e.g., RIPA buffer) to extract total protein.[12]
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-β-catenin).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Signaling Pathways and Mechanisms of Action
The efficacy of wound healing agents is intrinsically linked to their ability to modulate cellular signaling pathways that govern the complex processes of tissue repair.
This compound Signaling Pathway
This compound has been shown to promote wound healing by activating multiple pro-proliferative and pro-migratory signaling pathways in keratinocytes and fibroblasts.[1] It also modulates the inflammatory response.[5]
Caption: Signaling pathways activated by this compound in wound healing.
Standard Wound Healing Agents: Mechanisms of Action
The mechanisms of standard agents are more targeted, often focusing on a specific aspect of the wound healing process.
Caption: Mechanisms of action for standard wound healing agents.
Conclusion
This compound demonstrates significant potential as a wound healing agent, promoting key cellular processes through the activation of multiple signaling pathways. Its efficacy in preclinical models is comparable to, and in some aspects, may exceed that of certain standard agents, particularly in terms of promoting cell migration and modulating inflammation. However, a lack of direct comparative clinical trials necessitates further research to definitively establish its position relative to established therapies like Becaplermin for specific wound types. The detailed experimental protocols and pathway analyses provided in this guide are intended to facilitate such future investigations and aid in the development of novel and more effective wound healing strategies.
References
- 1. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Becaplermin: recombinant platelet derived growth factor, a new treatment for healing diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor β plays an important role in enhancing wound healing by topical application of Povidone-iodine [pubmed.ncbi.nlm.nih.gov]
- 8. Transforming growth factor β plays an important role in enhancing wound healing by topical application of Povidone-iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. diabetesonthenet.com [diabetesonthenet.com]
- 11. med.virginia.edu [med.virginia.edu]
- 12. Wound healing migration assay (Scratch assay) [protocols.io]
- 13. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Pro-Angiogenic Effects of Dracorhodin Perchlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-angiogenic effects of Dracorhodin perchlorate against other well-established pro-angiogenic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating novel therapeutic strategies for wound healing and tissue regeneration.
Introduction to this compound and Pro-Angiogenic Alternatives
This compound, a synthetic analog of the natural compound dracorhodin found in "Dragon's Blood" resin, has garnered significant interest for its potential therapeutic applications, particularly in promoting wound healing.[1] A key mechanism underlying its efficacy is the stimulation of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is critical for supplying oxygen and nutrients to damaged tissues, thereby facilitating repair and regeneration.[2][3]
This guide compares the pro-angiogenic activity of this compound with three well-characterized pro-angiogenic factors:
-
Vascular Endothelial Growth Factor (VEGF): A potent and pivotal signaling protein in both physiological and pathological angiogenesis.[2]
-
Basic Fibroblast Growth Factor (bFGF): A member of the fibroblast growth factor family that plays a significant role in promoting endothelial cell proliferation and migration.
-
Angiopoietin-1 (Ang-1): A growth factor that works in concert with VEGF to promote vessel maturation and stability.
Comparative Analysis of Pro-Angiogenic Effects
The pro-angiogenic potential of a compound is typically assessed through a series of in vitro and in vivo assays that quantify key angiogenic processes, including endothelial cell proliferation, migration, and tube formation. This section presents a summary of the available quantitative data for this compound and its alternatives.
It is important to note that the following data are compiled from different studies, and direct quantitative comparisons should be made with caution due to potential variations in experimental conditions, cell types, and methodologies.
Table 1: In Vitro Pro-Angiogenic Activity on Human Umbilical Vein Endothelial Cells (HUVECs)
| Compound | Assay | Concentration | Result | Citation |
| This compound | Cell Viability (MTT Assay) | 7.5 µM | Increased cell viability under both low (5.5 mM) and high (25 mM) glucose conditions. | [2] |
| Cell Migration (Transwell Assay) | 7.5 µM | Increased number of migrated cells under both low and high glucose conditions. | [2] | |
| Tube Formation Assay | 7.5 µM | Increased formation of complex and branched tubular structures.[2] | [2] | |
| VEGF | Cell Proliferation | 10 ng/mL | Significant increase in endothelial cell proliferation. | |
| Cell Migration | 10 ng/mL | Potent chemoattractant for endothelial cells. | ||
| Tube Formation Assay | 10 ng/mL | Induction of robust tube formation. | ||
| bFGF | Cell Proliferation | 10 ng/mL | Potent mitogen for endothelial cells. | |
| Cell Migration | 10 ng/mL | Stimulates endothelial cell migration. | ||
| Tube Formation Assay | 10 ng/mL | Induces the formation of capillary-like structures. | ||
| Angiopoietin-1 | Cell Migration | 100 ng/mL | Promotes endothelial cell migration. | |
| Tube Formation Assay | 100 ng/mL | In concert with VEGF, enhances the formation and stability of vascular networks. |
Signaling Pathways in Angiogenesis
The pro-angiogenic effects of this compound and the compared growth factors are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.
This compound has been shown to upregulate the expression of Vascular Endothelial Growth Factor (VEGF), which in turn activates the Ras/mitogen-activated protein kinase (MAPK) signaling pathway.[2] This cascade of events is a central regulator of endothelial cell proliferation, migration, and survival.
Below are diagrams illustrating the signaling pathway of this compound and a generalized experimental workflow for assessing pro-angiogenic compounds.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Angiogenesis Assays.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the independent verification and comparison of pro-angiogenic compounds.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane extract.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
24-well tissue culture plates
-
Test compounds (this compound, VEGF, bFGF, Ang-1)
-
Calcein AM (for visualization)
-
Inverted microscope with fluorescence capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane extract on ice. Pipette 150 µL of the cold liquid matrix into each well of a pre-chilled 24-well plate. Ensure the entire surface of the well is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add the test compounds at the desired concentrations to the cell suspension.
-
Incubation: Gently add 200 µL of the cell suspension containing the test compounds onto the solidified matrix in each well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualization: After incubation, carefully remove the medium and wash the cells with PBS. Add Calcein AM solution (2 µM in PBS) and incubate for 30 minutes at 37°C.
-
Quantification: Visualize the tube formation using an inverted fluorescence microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Transwell Cell Migration Assay
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (with and without serum)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Test compounds
-
Crystal Violet stain
-
Cotton swabs
-
Inverted microscope
Protocol:
-
Chemoattractant Addition: Add 600 µL of endothelial cell growth medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest HUVECs and resuspend them in a serum-free medium at a density of 1 x 10^6 cells/mL. Add the test compounds to this cell suspension.
-
Incubation: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert. Place the insert into the well containing the chemoattractant. Incubate at 37°C in a 5% CO2 incubator for 4-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell insert. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Staining: Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde for 10 minutes. Stain the cells with 0.1% Crystal Violet solution for 20 minutes.
-
Quantification: Wash the insert with water and allow it to air dry. Count the number of migrated cells in several random fields of view using an inverted microscope.
Western Blot for VEGF, Ras, and MAPK Expression
This technique is used to detect and quantify the protein levels of key signaling molecules involved in the pro-angiogenic response.
Materials:
-
HUVECs treated with test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against VEGF, Ras, MAPK, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated HUVECs with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (VEGF, Ras, MAPK) and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that this compound is a potent pro-angiogenic agent. Its mechanism of action involves the upregulation of VEGF and the subsequent activation of the Ras/MAPK signaling pathway, leading to increased endothelial cell proliferation, migration, and tube formation.[2] While direct comparative studies are limited, the data presented in this guide indicates that the pro-angiogenic effects of this compound are comparable to those of established growth factors like VEGF and bFGF in in vitro settings.
For researchers and drug development professionals, this compound represents a promising candidate for further investigation in therapeutic areas where enhanced angiogenesis is desirable, such as chronic wound healing and ischemic tissue repair. The detailed experimental protocols provided herein offer a framework for the independent verification of these findings and for conducting comparative studies with other pro-angiogenic molecules. Future research should focus on in vivo studies to confirm these effects in relevant animal models and to evaluate the safety and efficacy of this compound for clinical applications.
References
- 1. In vivo pro-angiogenic effects of this compound in zebrafish embryos: A novel bioactivity evaluation platform for commercial dragon blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dracorhodin Perchlorate Formulations for Enhanced Therapeutic Efficacy
For Immediate Release
In the ever-evolving landscape of pharmaceutical research, the formulation of a drug plays a pivotal role in its therapeutic efficacy. Dracorhodin perchlorate (DP), a compound known for its significant wound healing and anti-inflammatory properties, is no exception. This guide provides a comprehensive head-to-head comparison of different topical formulations of this compound, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data. The focus of this comparison is on an inflammation-targeting emulsion gel, a non-targeting emulsion gel, and a standard ointment formulation.
Performance Data Summary
The following tables summarize the key quantitative data from comparative studies on different this compound formulations.
Table 1: Comparison of Emulsion Gel Formulations on Growth Factor Expression in Wound Healing
| Formulation | bFGF Expression Improvement (Day 7 vs. No-Target Gel) | EGF Expression Improvement (Day 14 vs. No-Target Gel) | Zeta Potential |
| Inflammation-Targeting Emulsion Gel | 45.5% | 49.9% | -51.6 mV |
| Non-Targeting Emulsion Gel | - | - | -17.1 mV |
Data sourced from a study comparing inflammation-targeting and non-targeting emulsion gels in a rat wound healing model.[1]
Table 2: Efficacy of this compound Ointment in Wound Closure
| Treatment Group | Day 3 Wound Healing Rate | Day 7 Wound Healing Rate | Day 10 Wound Healing Rate | Day 14 Wound Healing Rate |
| DP Ointment | 14.5% | 28.2% | 72.9% | 95.4% |
| Vehicle Control | 10.6% | 19.9% | 63.8% | 88.4% |
Data from a study on cutaneous wound healing in Wistar rats.[2]
Table 3: Effect of this compound Ointment on Inflammatory Cytokines in Wound Tissue
| Treatment Group | TNF-α Levels (Day 3) | IL-1α Levels (Day 3) |
| DP Ointment | Significantly decreased vs. control | Significantly decreased vs. control |
| Vehicle Control | - | - |
Qualitative summary from a study on cutaneous wound healing in Wistar rats.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.
Preparation of this compound Formulations
-
Inflammation-Targeting Emulsion Gel: Glycerin monostearate, soya bean lecithin, and this compound (5:10:1 ratio) were mixed and sonicated in ethanol. Sodium dodecyl sulfate (SDS) was dissolved in pure water and slowly added to the mixture under stirring to obtain an inflammation-targeting emulsion.[1]
-
Non-Targeting Emulsion Gel: The preparation followed the same procedure as the inflammation-targeting emulsion gel but without the addition of the charge-imparting agent (SDS).[1]
-
This compound Ointment: this compound was dissolved in dimethyl sulfoxide (DMSO) and then mixed with Vaseline to form an ointment.[2][3]
In Vivo Wound Healing Assay (Rat Model)
-
Animal Model: Wistar rats or Sprague-Dawley rats were used.[1][2]
-
Wound Creation: Full-thickness skin wounds were created on the dorsum of the rats using a biopsy punch.[2]
-
Treatment: The respective formulations (inflammation-targeting emulsion gel, non-targeting emulsion gel, or DP ointment) were applied topically to the wounds. A control group typically received the vehicle without this compound.[1][2]
-
Evaluation: Wound closure was monitored and photographed at specific time points (e.g., days 3, 7, 10, 14, 21). The wound healing rate was calculated as a percentage of the reduction in the initial wound area.[2]
Measurement of Growth Factors (ELISA)
-
Sample Collection: Wound tissue samples were collected at specified time points.
-
Homogenization: The tissue samples were homogenized in a suitable buffer.
-
ELISA: Enzyme-Linked Immunosorbent Assay (ELISA) kits were used to quantify the levels of basic Fibroblast Growth Factor (bFGF) and Epidermal Growth Factor (EGF) in the tissue homogenates according to the manufacturer's instructions.
Western Blot Analysis for Inflammatory Cytokines
-
Protein Extraction: Total protein was extracted from the wound tissue samples.
-
SDS-PAGE and Transfer: Protein samples were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was incubated with primary antibodies against Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1-alpha (IL-1α), followed by incubation with a horseradish peroxidase-conjugated secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.
Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Signaling pathways activated by this compound promoting wound healing.
References
A Researcher's Guide to Assessing Commercial Dracorhodin Perchlorate: Purity and Bioactivity
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of commercially available compounds is paramount. This guide provides a framework for assessing the purity and biological activity of Dracorhodin perchlorate from various suppliers, complete with experimental protocols and data presentation templates.
This compound, a synthetic analog of the naturally occurring dracorhodin found in "Dragon's blood" resin, has garnered significant interest for its therapeutic potential.[1][2] Studies have highlighted its role in promoting wound healing, inducing apoptosis in cancer cells, and modulating various signaling pathways.[3][4][5] However, the reliability of research findings heavily depends on the quality of the starting material. This guide outlines the necessary steps and methodologies to independently verify the purity and biological activity of commercially sourced this compound.
Purity Assessment: Ensuring a Clean Starting Material
The purity of this compound is a critical parameter that can significantly influence experimental outcomes. While many suppliers provide a certificate of analysis indicating purity, independent verification is often recommended. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[6][7]
Comparative Purity Data
To facilitate comparison, researchers should aim to generate or request data that can be structured as follows:
| Supplier | Lot Number | Stated Purity (%) | Measured Purity by HPLC (%) | Chromatographic Profile (e.g., number of impurities) |
| Supplier A | XXXXX | ≥98 | ||
| Supplier B | YYYYY | 99.02 | ||
| Supplier C | ZZZZZ | ≥95 |
Experimental Protocol: Purity Determination by HPLC
This protocol provides a general guideline for the analysis of this compound purity. Method optimization may be required based on the specific HPLC system and column used.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[8]
-
HPLC system with UV-Vis detector
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity in a suitable solvent such as DMSO, methanol, or ethanol.[9][10] Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercially obtained this compound in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid like formic acid (e.g., 0.1%), is commonly used for the separation of flavonoids and related compounds.[11]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Based on the UV-Vis absorbance spectrum of this compound, with maxima around 272, 309, and 445 nm.[4]
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Data Processing: Calculate the purity of the sample by comparing the peak area of the main compound with the total peak area of all components in the chromatogram (area normalization method). Alternatively, quantify against the reference standard calibration curve.
Caption: Workflow for assessing the purity of this compound using HPLC.
Biological Activity Assessment: Verifying Functional Efficacy
Beyond purity, confirming the biological activity of this compound is crucial. Based on existing literature, a cell viability assay using a relevant cell line is a straightforward method to assess its functional effect. For instance, its cytotoxic effects have been demonstrated in various cancer cell lines, including U937, A375-S2, MCF-7, and HeLa cells.[4][12]
Comparative Biological Activity Data
Researchers can compare the bioactivity of this compound from different suppliers by determining the half-maximal inhibitory concentration (IC50) in a sensitive cell line.
| Supplier | Lot Number | Cell Line | Assay Type | IC50 Value (µM) |
| Supplier A | XXXXX | PC-3 | MTT | 40.18 (at 24h)[12] |
| Supplier B | YYYYY | SGC-7901 | MTT | Varies with time[13] |
| Supplier C | ZZZZZ | HeLa | Not specified | Concentration-dependent cytotoxicity[4] |
Experimental Protocol: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]
Materials:
-
Human cancer cell line (e.g., PC-3, SGC-7901)
-
Complete cell culture medium
-
This compound samples from different suppliers
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound from each supplier in complete cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
References
- 1. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Frontiers | Combined metabolomics and network pharmacology to elucidate the mechanisms of this compound in treating diabetic foot ulcer rats [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column | SIELC Technologies [sielc.com]
- 9. chemfaces.com [chemfaces.com]
- 10. This compound | CAS:125536-25-6 | Manufacturer ChemFaces [chemfaces.com]
- 11. US20060144786A1 - Method for analysis of perchlorate - Google Patents [patents.google.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Dracorhodin Perchlorate: An In Vivo and In Vitro Validation for Wound Healing Applications
A Comparative Guide for Researchers and Drug Development Professionals
Dracorhodin perchlorate (DP), a synthetic analog of a characteristic compound found in Dragon's blood resin, has emerged as a promising candidate for promoting wound healing. This guide provides an objective comparison of its performance with alternative treatments, supported by experimental data, to aid researchers, scientists, and drug development professionals in evaluating its therapeutic potential.
In Vitro Findings: Proliferation, Migration, and Angiogenesis
In vitro studies have consistently demonstrated the efficacy of this compound in stimulating key cellular processes integral to wound repair, including fibroblast proliferation, keratinocyte migration, and angiogenesis.
Quantitative Data Summary
| Cell Type | Assay | Treatment | Concentration(s) | Key Findings | Reference(s) |
| Human HaCaT Keratinocytes | Scratch Assay | This compound | 1 µg/mL | Significant reduction in wound width at 24 hours, indicating promoted cell migration. | [1] |
| Human HaCaT Keratinocytes | MTT Assay | This compound | 0.5, 1, 2 µg/mL | No significant effect on cell viability after 24 hours. | [1] |
| NIH-3T3 Fibroblasts | CCK-8 Assay | This compound | 0.625 - 10 µg/mL | Promoted fibroblast proliferation, with a peak effect at 2.5 µg/mL. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | This compound | Not Specified | Promoted angiogenesis. | [3] |
In Vivo Validation: Accelerated Wound Closure in Animal Models
In vivo studies using rat and zebrafish models have corroborated the positive in vitro findings, showcasing the potential of this compound to accelerate wound healing in a living system.
Quantitative Data Summary
| Animal Model | Wound Type | Treatment | Concentration(s) | Key Findings | Reference(s) |
| Wistar Rats | Full-thickness skin wound | DP Ointment | Not Specified | Significantly faster wound closure compared to control. At day 14, 95.4% closure with DP vs. 88.4% in control. | [4] |
| Wistar Rats | Full-thickness skin wound | DP Ointment | Not Specified | Decreased levels of inflammatory cytokines TNF-α and IL-1α at days 3 and 7. | [4] |
| Diabetic Rats | Full-thickness skin wound | DP Ointment (0.2 mg/mL) | 0.2 mg/mL | Promoted wound healing by regulating the TLR4 pathway and reducing inflammatory factors. | [5][6][7] |
| Zebrafish Embryos | - | This compound | 0.31 - 2.5 µg/mL | Dose-dependent increase in the number of sub-intestinal vein sprouts, indicating pro-angiogenic activity. | [2] |
Mechanistic Insights: Key Signaling Pathways
This compound exerts its pro-healing effects by modulating several key signaling pathways involved in cell proliferation, migration, and inflammation.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathways in Wound Healing.
Experimental Protocols
In Vitro Scratch Assay (Keratinocyte Migration)
Human HaCaT keratinocytes are seeded in a culture plate. Once confluent, a scratch is made through the cell monolayer. The cells are then treated with this compound. The rate of wound closure is monitored and quantified over time, typically 24 hours, by capturing images at regular intervals and measuring the width of the scratch.[1]
Cell Viability Assay (MTT)
Cells (e.g., HaCaT keratinocytes or NIH-3T3 fibroblasts) are seeded in a multi-well plate and treated with varying concentrations of this compound for a specified period (e.g., 24 hours). The MTT reagent is then added to the wells, which is converted into formazan crystals by metabolically active cells. The amount of formazan produced, which is proportional to the number of viable cells, is quantified by measuring the absorbance at a specific wavelength.[1]
In Vivo Rat Wound Healing Model
Full-thickness excisional wounds are created on the dorsal side of rats. The wounds are then topically treated with a this compound ointment. The rate of wound closure is measured at specific time points by tracing the wound area. Histological analysis of the wound tissue is often performed at the end of the study to assess parameters like collagen deposition, angiogenesis, and inflammatory cell infiltration.[4]
Zebrafish Angiogenesis Assay
Zebrafish embryos, which are transparent, are used to visualize blood vessel formation in real-time. Embryos are exposed to this compound at a specific developmental stage. The formation of sub-intestinal veins (SIVs) is observed and the number of vessel sprouts is quantified to assess the pro-angiogenic effect.[2]
Comparison with Standard Wound Care Alternatives
While direct comparative studies between this compound and standard wound care treatments are limited, this section provides an overview of established alternatives to offer context for its potential clinical positioning.
| Treatment Alternative | Mechanism of Action | General Efficacy |
| Hydrogel Dressings | Provide a moist wound environment, which facilitates autolytic debridement and promotes granulation tissue formation. | Effective for dry to minimally exudative wounds, promoting a moist healing environment. |
| Silver-releasing Dressings | Silver ions have broad-spectrum antimicrobial activity, reducing the bioburden in infected or colonized wounds. | Commonly used for infected wounds or those at high risk of infection. Efficacy can vary depending on the type of dressing and wound.[8][9] |
| Becaplermin (rhPDGF-BB) | A recombinant human platelet-derived growth factor that stimulates the recruitment and proliferation of cells involved in wound repair. | FDA-approved for the treatment of diabetic neuropathic ulcers. Increases the incidence of complete wound closure.[10] |
Conclusion
The available in vitro and in vivo data strongly suggest that this compound is a promising agent for promoting wound healing. Its multifaceted mechanism of action, involving the stimulation of fibroblast proliferation, keratinocyte migration, and angiogenesis, coupled with its anti-inflammatory properties, positions it as a compelling candidate for further pre-clinical and clinical investigation. While direct comparisons with standard-of-care treatments are needed, the existing evidence warrants its consideration as a potential novel therapeutic for a variety of wound types.
References
- 1. This compound enhances wound healing via β-catenin, ERK/p38, and AKT signaling in human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The angiogenic effect of this compound on human umbilical vein endothelial cells and its potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Accelerates Cutaneous Wound Healing in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Regulates the Expression of Inflammatory Cytokines through the TLR4 Pathway and Improves Skin Wound Healing in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of therapeutic effect of silver‐based dressings on chronic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wounds-uk.com [wounds-uk.com]
- 10. angio.org [angio.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Dracorhodin Perchlorate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. The proper handling and disposal of chemical compounds are critical components of a safe working environment. This guide provides essential safety and logistical information for the proper disposal of Dracorhodin perchlorate, a pro-apoptotic compound utilized in various research applications. Adherence to these procedures is vital to mitigate risks and ensure regulatory compliance.
Immediate Safety and Disposal Plan
This compound, due to its perchlorate component, should be treated as a hazardous material. Perchlorates are strong oxidizing agents and can be reactive, potentially leading to explosive mixtures with incompatible substances.[1] Therefore, it is imperative to follow established hazardous waste disposal protocols.
Step-by-Step Disposal Procedure:
-
Consult the Safety Data Sheet (SDS): Before handling, always review the compound-specific SDS provided by the manufacturer.[2][3][4][5] This document contains detailed information regarding hazards, handling, and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound." Ensure the label also indicates the hazards (e.g., "Oxidizer").
-
Storage of Waste: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, especially flammable and combustible substances.
-
Disposal Request: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.[6]
-
Decontamination of Empty Containers:
-
Thoroughly empty the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[1]
-
For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1] Given the cytotoxic nature of this compound, it is prudent to follow this more stringent guideline.
-
After thorough rinsing and air-drying, the container can be disposed of according to institutional policies for decontaminated labware.
-
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅ClO₇ | PubChem[7] |
| Molecular Weight | 366.7 g/mol | PubChem[7] |
| Solubility in DMSO | 30 mg/mL | Cayman Chemical[2] |
| Solubility in DMF | 30 mg/mL | Cayman Chemical[2] |
Experimental Protocols and Signaling Pathways
This compound is known to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).[2][3][4] It has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways while upregulating p53 expression.[3][4]
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. This compound | C17H15ClO7 | CID 74787691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Dracorhodin perchlorate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Dracorhodin perchlorate. Adherence to these procedures is critical to ensure personal safety and mitigate environmental risks in the laboratory setting.
I. Understanding the Hazards
This compound is a pro-apoptotic compound, and like all perchlorate salts, it is a strong oxidizer.[1] Contact with combustible materials may cause a fire.[2] It is also harmful if swallowed and can cause severe skin burns and eye damage.
Hazard Identification:
| Hazard Classification | Description |
| Oxidizing Solid | May cause or intensify fire; strong oxidizer. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes severe skin burns.[3] |
| Eye Damage/Irritation | Causes serious eye damage.[2] |
| Specific Target Organ Toxicity | May cause damage to the thyroid through prolonged or repeated exposure. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound.
Required PPE:
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is also recommended.[2][3][4][5] | ANSI Z87.1, EN 166 |
| Skin | Flame-resistant lab coat, fully buttoned with sleeves of sufficient length.[3] Chemical-resistant apron.[2] Full-length pants and closed-toe shoes are required.[3] | NFPA 2112 |
| Hands | Nitrile or PVC gloves.[3][4] Inspect gloves for integrity before each use.[3] Use proper glove removal technique.[3] | ASTM F739 |
| Respiratory | Use in a certified ducted fume hood.[3] If a fume hood is not available or if there is a risk of dust generation, use a NIOSH-approved respirator with N99 (US) or P2 (EU) cartridges.[3] | NIOSH, EN 143 |
III. Operational Plan: Step-by-Step Handling Protocol
Follow this workflow to ensure safe handling from receipt of the compound to its final use in your experiments.
Workflow Diagram:
Caption: Workflow for handling this compound.
Experimental Protocols:
-
Preparation:
-
Handling and Solution Preparation:
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly after handling the product, even if gloves were worn.[3]
-
IV. Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Response:
| Exposure Type | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid if irritation develops or persists.[2] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Use proper PPE.[2] Do not use combustible materials like paper towels for cleanup.[2] Absorb the spill with an inert, non-combustible material such as sand or sodium carbonate.[7] Collect the material in a suitable, labeled container for disposal.[2] |
V. Disposal Plan
Perchlorate-containing waste may be classified as hazardous waste due to its reactivity.[8] All waste must be handled and disposed of in accordance with local, state, and federal regulations.
Disposal Workflow:
Caption: Disposal workflow for this compound waste.
Disposal Guidelines:
-
Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[2]
-
Disposal: All waste containing this compound must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 3. research.uga.edu [research.uga.edu]
- 4. arkema.com [arkema.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. kingcounty.gov [kingcounty.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
